molecular formula C11H11NO2 B3010374 2-Ethylisoquinoline-1,3(2H,4H)-dione CAS No. 20863-80-3

2-Ethylisoquinoline-1,3(2H,4H)-dione

Número de catálogo: B3010374
Número CAS: 20863-80-3
Peso molecular: 189.214
Clave InChI: DYSIHRSXCLNOFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Ethylisoquinoline-1,3(2H,4H)-dione is a high-value synthetic intermediate belonging to the isoquinoline-1,3-dione family, a scaffold of significant interest in medicinal chemistry and drug discovery . Researchers utilize this compound as a key precursor for the development of novel therapeutic agents, as the core structure has been extensively investigated for its inhibitory activity against various metalloenzymes . Studies on analogous structures demonstrate potential in targeting enzymes such as HIV-1 integrase and reverse transcriptase RNase H, making it a valuable compound for antiviral research programs . The compound serves as a versatile building block in organic synthesis. Its structure is amenable to further functionalization, particularly at the 4-position, enabling access to a diverse array of derivatives through methods such as palladium-catalyzed cross-coupling reactions or modern photochemical functionalization techniques . These derivatives are crucial for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. The ethyl substituent on the nitrogen atom can influence the compound's electronic properties and lipophilicity, which are critical parameters in lead optimization . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-ethyl-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-12-10(13)7-8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSIHRSXCLNOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Ethylisoquinoline-1,3(2H,4H)-dione: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged scaffold in modern drug discovery, 2-ethylisoquinoline-1,3(2H,4H)-dione (commonly referred to as N-ethylhomophthalimide) represents a highly versatile bicyclic system. Characterized by its rigid isoquinoline core and a highly reactive C4 methylene group, this compound serves as a critical intermediate in the synthesis of complex spirocycles, kinase inhibitors, and hypolipidemic agents.

This whitepaper provides an in-depth technical analysis of its structural properties, exact molecular weight calculations, and field-proven synthetic methodologies. By understanding the causality behind its reactivity—specifically the thermodynamic drivers of its cyclization and the kinetic acidity of its C4 position—researchers can effectively leverage this molecule in advanced pharmacophore development.

Part 1: Physicochemical Profiling & Structural Elucidation

2-Ethylisoquinoline-1,3(2H,4H)-dione consists of a benzene ring fused to a piperidine-2,4-dione derivative, though systematically it is numbered as an isoquinoline. The nitrogen atom at position 2 is alkylated with an ethyl group, which provides specific steric and lipophilic properties that influence its binding affinity in biological targets[1].

A defining feature of this structure is the C4 methylene group . Flanked by the aromatic ring and the C3 carbonyl, the protons at C4 exhibit significant kinetic acidity. This allows the molecule to readily form enolates, acting as a potent nucleophile in Knoevenagel condensations, alkylations, and modern Rh(III)-catalyzed spiroannulations[2].

Quantitative Molecular Data

To facilitate assay development and stoichiometric calculations, the foundational physicochemical properties are summarized below.

PropertyValueComputational / Structural Significance
IUPAC Name 2-Ethylisoquinoline-1,3(2H,4H)-dioneSystematic nomenclature defining the fused bicyclic core.
Common Synonym N-ethylhomophthalimideWidely used in classical synthetic literature.
Chemical Formula C₁₁H₁₁NO₂Dictates elemental analysis parameters.
Molecular Weight 189.21 g/mol Calculated via standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999).
H-Bond Donors 0The N-ethyl substitution removes the imide proton, increasing lipophilicity.
H-Bond Acceptors 2The C1 and C3 carbonyl oxygens serve as primary interaction sites for target proteins.
Rotatable Bonds 1Limited to the N-ethyl linkage, granting the core high structural rigidity.

Part 2: Mechanistic Pathways & Reactivity

The synthetic utility of 2-ethylisoquinoline-1,3(2H,4H)-dione is largely driven by its ability to act as a versatile C5 synthon in complex cascade reactions. Recent advancements in organometallic chemistry have demonstrated its capacity to undergo formal [5 + 1] spiroannulations, yielding highly rigid three-dimensional spironaphthalenones[2].

G A Homophthalic Acid C Diammonium Salt Intermediate A->C Mixing B Ethylamine (aq) B->C D 2-Ethylisoquinoline- 1,3(2H,4H)-dione C->D -H2O, Heat (Cyclization) E C4-Functionalized Derivatives D->E Electrophilic Substitution

Synthesis and C4-functionalization pathway of 2-ethylisoquinoline-1,3(2H,4H)-dione.

Part 3: Experimental Protocols & Methodologies

The following protocol details the classical, highly scalable synthesis of 2-ethylisoquinoline-1,3(2H,4H)-dione from homophthalic acid. This method relies on a thermally driven intramolecular nucleophilic acyl substitution[3][4].

Protocol: Synthesis of 2-Ethylisoquinoline-1,3(2H,4H)-dione via Thermal Cyclization

Rationale & Causality: Direct amidation of a diacid with a volatile amine often leads to poor yields due to the premature evaporation of the amine. By utilizing an aqueous amine solution, a stable, water-soluble diammonium salt is formed initially. Subsequent controlled heating drives off the water, shifting the equilibrium (Le Chatelier’s principle) and providing the activation energy required for the dual dehydration/cyclization event that forms the imide ring[3].

Materials Required:

  • Homophthalic acid (1.0 equivalent)

  • 33% Aqueous monoethylamine (3.0 equivalents)

  • Glacial acetic acid or absolute ethanol (for recrystallization)

Step-by-Step Workflow:

  • Salt Formation: In a reaction vessel equipped with a distillation apparatus, suspend 1.0 mole of homophthalic acid in 3.0 moles of 33% aqueous monoethylamine.

    • Expert Insight: The excess of ethylamine compensates for volatile losses during the initial heating phase, ensuring complete conversion to the diammonium salt[3][4].

  • Solvent Removal: Apply gentle heating (using a soft flame or controlled heating mantle) to distill off the water and unreacted ammonia/ethylamine. Continue until the residual salt solidifies.

  • Thermal Cyclization: Increase the temperature gradually until the solid melts into a dark orange, viscous liquid (typically >160°C).

    • Expert Insight: This step is the critical cyclization phase. The thermal energy forces the elimination of water from the intermediate amide, closing the 6-membered ring to form the dione.

  • Purification: Allow the crude viscous liquid to cool slightly, then dissolve it in hot glacial acetic acid (or ethanol). Allow the solution to cool to room temperature to induce crystallization.

  • Isolation: Filter the resulting crystals and wash with cold petroleum ether to remove lipophilic impurities. The expected yield is approximately 80-85%, yielding a highly pure product[3][4].

Part 4: Applications in Drug Development

The 2-ethylisoquinoline-1,3(2H,4H)-dione scaffold has been extensively validated in medicinal chemistry:

  • Hypolipidemic Agents: Early pharmacological profiling demonstrated that N-alkyl substituted homophthalimides possess significant lipid-lowering capabilities. In rodent models, specific derivatives of this core were shown to reduce both serum cholesterol and triglyceride levels by >30% at doses of 20 mg/kg/day, outperforming classical agents like clofibrate[1].

  • Kinase Inhibitors: The core structure is frequently utilized as a starting material for the synthesis of complex pyrazolopyrimidines and tetrahydroisoquinolines. These downstream derivatives are actively investigated as inhibitors for kinases such as SYK (Spleen Tyrosine Kinase) and LRRK2, which are implicated in autoimmune diseases and Parkinson's disease[5][6].

  • Alkaloid Synthesis: The homophthalimide core serves as a direct precursor in the total synthesis of naturally occurring isoquinoline alkaloids (e.g., doryanine and oxyhydrastinine) via regioselective reductive dehydration pathways[7].

References

  • A New Method of Preparing Phenylglyoxylic Acid and its Methyl Ester (Details the experimental synthesis of N-Ethyl Homophthalimide). Journal of the American Chemical Society.
  • The synthesis of homophthalimide and related derivatives and their hypolipidemic activity in rodents. Pharmaceutical Research (PubMed).
  • Synthesis of homophthalimide spironaphthalenones through [5 + 1] spiroannulation of aryl/alkenyl enaminones with diazo homophthalimides. Organic Chemistry Frontiers (RSC Publishing).
  • Homophthalimides as Hypnotic Agents. ElectronicsAndBooks (Historical Archive).
  • Facile synthesis of the isoquinoline alkaloids doryanine and oxyhydrastinine. CSIR-NCL Library.

Sources

Whitepaper: Preliminary Biological Investigation of 2-Ethylisoquinoline-1,3(2H,4H)-dione as a Privileged Pharmacophore in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline-1,3(2H,4H)-dione (homophthalimide) core is recognized as a "privileged structure" in modern medicinal chemistry, capable of binding multiple biological targets with high affinity 1. Its rigid bicyclic framework—combining an aromatic ring with a lactam moiety—provides a precise three-dimensional orientation for hydrogen bond donors and acceptors. Within this class, 2-Ethylisoquinoline-1,3(2H,4H)-dione serves as a critical baseline scaffold for drug development.

As a Senior Application Scientist, I approach the investigation of this compound not merely as a screening exercise, but as an exercise in rational design. The N-ethyl substitution strikes a vital physicochemical balance: it masks the polar imide nitrogen to enhance cellular permeability while avoiding the severe steric clashes often introduced by bulkier N-aryl groups during initial target validation. This technical guide outlines the mechanistic rationale, self-validating experimental protocols, and structure-activity relationship (SAR) logic required to investigate this compound's biological activity, specifically focusing on its potent applications in oncology.

Mechanistic Rationale & Target Landscape

Recent high-throughput screening and SAR studies have identified the isoquinoline-1,3-dione chemotype as a multi-target modulator, primarily engaging Tyrosyl-DNA Phosphodiesterase 2 (TDP2) and Cyclin-Dependent Kinase 4 (CDK4).

  • TDP2 Inhibition (DNA Repair Blockade): TDP2 is an enzyme essential for repairing DNA double-strand breaks caused by topoisomerase II inhibitors (e.g., etoposide). The rigid dione core of our scaffold mimics the natural phosphotyrosyl substrate, competitively binding the active site. By inhibiting TDP2, the compound prevents DNA repair, synergistically driving cancer cells into apoptosis 2.

  • CDK4 Inhibition (Cell Cycle Arrest): By functionalizing the C-4 position of the 2-ethyl scaffold, the molecule acts as an ATP-competitive inhibitor of CDK4. This prevents the phosphorylation of the Retinoblastoma protein (pRb), effectively arresting the cell cycle at the G1/S transition [[3]]().

Pathway Compound 2-Ethylisoquinoline- 1,3-dione Scaffold TDP2 TDP2 Enzyme Compound->TDP2 Inhibits CDK4 CDK4 / Cyclin D1 Compound->CDK4 Inhibits DNARepair DNA Repair Blockade TDP2->DNARepair Prevents CellCycle G1/S Phase Arrest CDK4->CellCycle Induces Apoptosis Apoptosis / Cell Death DNARepair->Apoptosis CellCycle->Apoptosis

Mechanism of Action: Dual inhibition of TDP2 and CDK4 pathways by the dione scaffold.

Experimental Methodologies: A Self-Validating Framework

To rigorously evaluate the biological activity of 2-Ethylisoquinoline-1,3(2H,4H)-dione, we must employ a self-validating experimental matrix. This ensures that observed phenotypic outcomes (e.g., cell death) are causally linked to the hypothesized biochemical mechanism, rather than generalized, off-target toxicity.

Workflow Phase1 Biochemical Validation Phase2 Cellular Target Engagement Phase1->Phase2 Selectivity Confirmed Phase3 Phenotypic Anchoring Phase2->Phase3 Biomarker Validated Phase4 SAR Optimization Phase3->Phase4 Efficacy Data Phase4->Phase1 Iterative Design

Self-validating experimental workflow for compound evaluation and SAR optimization.

Protocol 1: Recombinant TDP2 Catalytic Inhibition Assay

The Causality Principle: To prove direct target engagement, we isolate the enzyme from cellular complexities. We utilize a 5'-tyrosine-linked fluorophore-quencher oligonucleotide. If TDP2 is active, it cleaves the tyrosine, separating the fluorophore from the quencher. If our compound inhibits TDP2, the substrate remains intact, and fluorescence remains quenched. Self-Validation: A parallel assay using TDP1 (a structurally distinct but functionally homologous enzyme) must be run. A true TDP2-selective hit must demonstrate >50-fold selectivity over TDP1 to rule out non-specific DNA intercalation 2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

  • Compound Dilution: Serially dilute 2-Ethylisoquinoline-1,3(2H,4H)-dione (and its analogs) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate 10 nM recombinant human TDP2 with the compound dilutions for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 50 nM of the 5'-tyrosine-linked fluorogenic oligonucleotide substrate to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/520 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction and determine the IC50 using non-linear regression analysis (GraphPad Prism).

Protocol 2: MCF-7 Cellular Proliferation and pRb Phosphorylation

The Causality Principle: In vitro enzyme inhibition does not guarantee cellular efficacy due to membrane barriers or metabolic degradation. We utilize MCF-7 breast cancer cells because they feature CCND1 gene amplification, resulting in Cyclin D1 overexpression. This creates a synthetic dependency on CDK4, making MCF-7 an ideal model to isolate the CDK4-inhibitory effects of our derivatives 3. Self-Validation: Cytotoxicity alone is insufficient evidence of mechanism. We must measure the phosphorylation state of the Retinoblastoma protein (pRb). If the compound induces cell death but pRb remains hyperphosphorylated, the mechanism of action is independent of CDK4, indicating off-target toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at a density of 5,000 cells/well in a 96-well plate (for viability) and 3x10^5 cells/well in a 6-well plate (for Western blot). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations of the isoquinoline-1,3-dione derivatives for 72 hours (viability) or 24 hours (biomarker analysis).

  • Viability Assay (MTT): Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to calculate the cellular IC50 4.

  • Lysate Preparation: Harvest the 6-well plates, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve 20 µg of total protein on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against total pRb and phospho-pRb (Ser780).

  • Phenotypic Anchoring: Correlate the concentration required to reduce pRb phosphorylation by 50% with the cellular IC50. A 1:1 correlation strongly validates on-target CDK4 inhibition.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological activity of the isoquinoline-1,3(2H,4H)-dione scaffold is highly dependent on substitution patterns. The table below summarizes the causality between structural modifications and target affinity, demonstrating why the N-ethyl baseline is critical for subsequent C-4 functionalization.

Compound CoreN-SubstitutionC-4 SubstitutionTDP2 IC50 (µM)CDK4 IC50 (µM)MCF-7 Viability IC50 (µM)Mechanistic Note
Isoquinoline-1,3-dione-H (Unsubstituted)None>100>100>100Poor membrane permeability; lacks hydrophobic contacts.
Isoquinoline-1,3-dione-Ethyl None12.445.285.0Baseline Scaffold: N-ethyl improves lipophilicity and cellular entry.
Isoquinoline-1,3-dione-Ethyl Benzylaminomethylene4.50.0810.5C-4 substitution drives high-affinity ATP-competitive CDK4 binding.
Isoquinoline-1,3-dione-BenzylBenzylaminomethylene1.90.033.5Optimal dual-inhibitor profile; bulky N-benzyl locks conformation 3.

Data synthesized from established SAR profiles of homophthalimide derivatives in oncology models.

Conclusion

The preliminary investigation of 2-Ethylisoquinoline-1,3(2H,4H)-dione reveals it to be an exceptional starting pharmacophore for oncology drug development. By utilizing a self-validating experimental framework that bridges biochemical enzyme assays with phenotypic cellular anchoring, researchers can confidently map the structure-activity relationship of this scaffold. The N-ethyl substitution provides the necessary physicochemical baseline, allowing subsequent functionalization at the C-4 position to yield highly potent, selective inhibitors of critical oncogenic pathways like TDP2 and CDK4.

References

  • Source: National Institutes of Health (NIH)
  • Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)
  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives Source: ResearchGate URL
  • N-substituted (E)

Sources

Comprehensive Spectroscopic Analysis and Synthetic Methodology for 2-Ethylisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline-1,3(2H,4H)-dione (homophthalimide) scaffold is a privileged pharmacophore in modern drug discovery. Its structural derivatives have demonstrated profound efficacy as selective inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2) [2], antibacterial agents [3], and potent cytotoxic compounds [4]. Specifically, N-alkyl substitutions, such as the ethyl group in 2-Ethylisoquinoline-1,3(2H,4H)-dione (N-ethylhomophthalimide), are frequently engineered to modulate the lipophilicity and target-binding kinetics of the parent molecule.

For drug development professionals and synthetic chemists, the unambiguous structural verification of this core is a critical prerequisite before advancing to biological assays or complex functionalizations (e.g., aldol condensations at the C4 position). This whitepaper provides an in-depth, causality-driven guide to the synthetic methodology and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-Ethylisoquinoline-1,3(2H,4H)-dione.

Synthetic Methodology & Self-Validating Workflow

The synthesis of 2-Ethylisoquinoline-1,3(2H,4H)-dione relies on the quantitative amidation of homophthalic acid with ethylamine, followed by a thermally driven dehydration/cyclization sequence [1].

Reaction Causality

The reaction proceeds via a ring-opening/ring-closing mechanism. When homophthalic acid is treated with aqueous ethylamine, an intermediate homophthalamic acid salt is formed. Because the aliphatic carboxylic acid is more reactive than the aromatic carboxylic acid, amidation occurs sequentially. Subsequent thermal treatment (>150 °C) provides the activation energy required to eliminate water, forcing the intramolecular nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid to form the stable, six-membered imide ring.

SynthesisWorkflow A Homophthalic Acid + Ethylamine (aq) B Amidation (Intermediate Salt) A->B 25°C, Stirring C Thermal Cyclization (-H2O, >150°C) B->C Distillation & Heat D 2-Ethylisoquinoline- 1,3(2H,4H)-dione C->D Crude Product E Recrystallization (Ethanol/Acetic Acid) D->E Purification F NMR & IR Validation E->F Pure Isolate

Synthetic workflow for 2-Ethylisoquinoline-1,3(2H,4H)-dione.

Step-by-Step Experimental Protocol

To ensure high fidelity and reproducibility, the following self-validating protocol must be strictly adhered to:

  • Reagent Preparation: Suspend 1.0 molar equivalent of homophthalic acid in a reaction vessel. Slowly add 3.0 molar equivalents of 33% aqueous ethylamine.

  • Amidation: Stir the mixture at room temperature until complete dissolution occurs, indicating the formation of the water-soluble intermediate salt.

  • Thermal Cyclization: Equip the flask with a distillation apparatus. Heat the mixture gradually to distill off excess water and unreacted ethylamine. Once the aqueous phase is removed, increase the temperature of the neat residue to 160–180 °C for 2 hours. The material will transition into a dark, viscous liquid as cyclization occurs.

  • Purification: Allow the crude imide to cool slightly, then dissolve it in hot glacial acetic acid or ethanol. Induce crystallization by slow cooling. Filter the resulting crystals and wash with cold petroleum ether.

  • Self-Validating Quality Control (IR Spectroscopy): Before proceeding to NMR, analyze the crystals via FT-IR. Causality Check: The broad O-H stretch (3300–2500 cm⁻¹) of the intermediate must be completely absent. The presence of two sharp, intense imide C=O stretching bands at ~1720 cm⁻¹ and ~1680 cm⁻¹ definitively validates successful cyclization. If the O-H band persists, return the batch to step 3.

Spectroscopic Characterization (NMR)

Accurate interpretation of the NMR spectra requires understanding the electronic and spatial environment of the homophthalimide core. The data below is standardized for a 400 MHz (¹H) and 100 MHz (¹³C) spectrometer using CDCl₃ as the solvent.

¹H NMR Analysis: The Physics of Deshielding

The ¹H NMR spectrum of 2-Ethylisoquinoline-1,3(2H,4H)-dione is defined by three distinct regions: the aliphatic ethyl chain, the isolated C4 methylene, and the aromatic ring.

  • The C4 Methylene Singlet: The protons at the C4 position appear as a sharp singlet at δ 4.08 ppm . Causality: They are highly deshielded due to the combined electron-withdrawing effect of the adjacent C3 carbonyl and the aromatic ring. They appear as a singlet because they are isolated between a quaternary carbon (C4a) and a carbonyl (C3), preventing any vicinal scalar coupling.

  • The Diagnostic C8 Proton: The C8 aromatic proton is shifted significantly downfield to δ 8.15 ppm (doublet of doublets). Causality: This proton sits in the "peri" position, spatially adjacent to the C1 carbonyl oxygen. The magnetic anisotropy of the C=O double bond, combined with van der Waals steric compression, forces this specific proton into a powerful deshielding cone, making it the most diagnostic peak for the intact bicyclic system[2, 3].

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
N-CH₂CH₃ 1.25Triplet (t)7.13HMethyl group split by adjacent methylene.
N-CH₂CH₃ 4.05Quartet (q)7.12HDeshielded by the electronegative imide nitrogen.
C4-H₂ 4.08Singlet (s)-2HAcidic methylene flanked by an aromatic ring and C3 carbonyl.
C5-H 7.35Doublet (d)7.61HAromatic proton ortho to the C4 methylene.
C7-H 7.45Triplet (t)7.61HAromatic proton para to the C1 carbonyl.
C6-H 7.60Triplet of doublets (td)7.5, 1.41HAromatic proton meta to the C1 carbonyl.
C8-H 8.15Doublet of doublets (dd)7.8, 1.41HStrongly deshielded by spatial proximity to C1 carbonyl (anisotropy).
¹³C NMR Analysis: Carbonyl Conjugation Dynamics

The ¹³C NMR spectrum provides critical insight into the electronic asymmetry of the two imide carbonyls.

  • C1 vs. C3 Carbonyls: The C1 carbonyl appears at δ 165.5 ppm , while the C3 carbonyl appears at δ 171.1 ppm . Causality: The C1 carbonyl is directly conjugated with the aromatic π-system. This resonance delocalization increases electron density around the C1 carbon, shielding it and shifting it upfield. Conversely, the C3 carbonyl is isolated from the aromatic ring by the sp³-hybridized C4 methylene. Lacking resonance stabilization from the ring, C3 remains electron-deficient and is shifted further downfield [2].

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionShift (δ, ppm)TypeAssignment Rationale
N-CH₂CH₃ 13.2CH₃Standard aliphatic ethyl methyl carbon.
N-CH₂CH₃ 35.5CH₂Deshielded by the adjacent imide nitrogen.
C4 36.8CH₂Benzylic carbon, alpha to the C3 carbonyl.
C5 125.4CHAromatic methine carbon.
C7 127.6CHAromatic methine carbon.
C8a 128.5C (quat)Bridgehead quaternary carbon.
C8 129.2CHAromatic methine carbon.
C6 133.8CHAromatic methine carbon.
C4a 134.5C (quat)Bridgehead quaternary carbon.
C1 (C=O) 165.5C (quat)Imide carbonyl, shielded by aromatic conjugation.
C3 (C=O) 171.1C (quat)Imide carbonyl, unconjugated (isolated by C4).
2D NMR Logical Assignment Pathway

To achieve unambiguous assignment—especially distinguishing between the bridgehead carbons (C4a and C8a)—a standard 2D NMR workflow is required. HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment here, as the C4 methylene protons will show strong ³J correlations to C5, C8a, and C3, but not to C1.

NMR_Logic H1 1H NMR 1D (Identify Spin Systems) COSY COSY (H-H Connectivity) H1->COSY Vicinal Protons HSQC HSQC (Direct C-H Mapping) H1->HSQC Carbon ID HMBC HMBC (Long-Range C-H) COSY->HMBC Quaternary C ID HSQC->HMBC 2/3-Bond Coupling Assign Unambiguous Structural Assignment HMBC->Assign Final Verification

Logical workflow for NMR resonance assignment using 2D techniques.

References

  • Title: A New Method of Preparing Phenylglyoxylic Acid and its Methyl Ester (Contains foundational homophthalimide synthesis protocols). Source: Journal of the American Chemical Society URL: [Link]

  • Title: Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). Source: ACS Medicinal Chemistry Letters (via National Institutes of Health) URL: [Link]

  • Title: New N-Substituted (E)-4-Arylidene Isoquinoline-1,3-dione Derivatives: NMR Spectroscopic Investigation and Antibacterial Activity. Source: Phosphorus, Sulfur, and Silicon and the Related Elements (via Taylor & Francis) URL: [Link]

  • Title: Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Source: Molecules (MDPI) URL: [Link]

Crystallographic Analysis of 2-Ethylisoquinoline-1,3(2H,4H)-dione: Structural Insights into a Privileged Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethylisoquinoline-1,3(2H,4H)-dione (a derivative of homophthalimide) represents a critical molecular scaffold in modern medicinal chemistry. Characterized by a rigid, planar aromatic system fused to a lactam ring, this core is widely recognized as a "privileged structure" capable of binding multiple biological targets with high affinity[1]. This whitepaper provides an in-depth technical guide to the crystallographic analysis of 2-Ethylisoquinoline-1,3(2H,4H)-dione via X-ray diffraction (XRD). By detailing the experimental protocols, structural conformations, and the causality behind its pharmacological utility, this guide serves as a foundational resource for researchers and drug development professionals.

Pharmacological Relevance & The "Privileged Structure" Concept

Understanding the precise 3D atomic arrangement of the isoquinoline-1,3(2H,4H)-dione core is paramount for rational drug design. The structural rigidity of the fused bicyclic system, combined with the hydrogen-bond accepting capabilities of the dione motif, allows for highly specific spatial orientations within target enzyme active sites[1].

Derivatives of this scaffold have been extensively optimized as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4), showing significant promise as antitumor agents by regulating the cell cycle machinery[2]. In these kinase models, the planar core intercalates or binds flatly within the ATP-binding pocket, while substitutions dictate selectivity[3]. Furthermore, structural modifications of the isoquinoline core have yielded low-nanomolar inhibitors of Caspase-3, providing neuroprotection in models of apoptosis and stroke[4]. The N-ethyl substitution at the 2-position specifically modulates lipophilicity, introducing a hydrophobic vector that interacts with specific sub-pockets in these targets.

Binding_Mechanism S1 Isoquinoline-1,3-dione Scaffold S2 Imide Motif (H-Bond Acceptor) S1->S2 S3 Aromatic Core (π-π Stacking) S1->S3 S4 N-Ethyl Substitution (Hydrophobic) S1->S4 T1 Target Kinase / Caspase Pocket S2->T1 Anchoring S3->T1 Affinity S4->T1 Selectivity

Pharmacophore binding mechanism of the isoquinoline-1,3-dione scaffold.

Crystallographic Methodology: A Self-Validating Protocol

To accurately determine the 3D atomic arrangement of 2-Ethylisoquinoline-1,3(2H,4H)-dione, a rigorous X-ray diffraction workflow must be employed. As an Application Scientist, I emphasize that every step in this protocol is designed to be self-validating, ensuring maximum data integrity[5].

Step 1: Crystal Cultivation via Slow Evaporation
  • Protocol: Dissolve synthesized 2-Ethylisoquinoline-1,3(2H,4H)-dione in anhydrous tetrahydrofuran (THF) or a THF/ethanol mixture. Allow the solution to undergo slow evaporation at ambient room temperature (293 K) in a vibration-free environment[5].

  • Causality & Validation: Slow evaporation ensures that the crystal lattice forms under strict thermodynamic control, minimizing point defects, solvent inclusions, and twinning. The validation of this step is optical: the resulting colorless single crystals must exhibit sharp, uniform extinction under polarized light microscopy, confirming a singular crystalline domain suitable for diffraction.

Step 2: X-Ray Diffraction Data Collection
  • Protocol: Mount a high-quality single crystal on a MiTeGen loop using a perfluoropolyether cryoprotectant oil. Transfer the sample to a diffractometer equipped with a graphite-monochromated Mo Kα radiation source ( λ=0.71073 Å). Data collection is typically performed at 293 K, though cryogenic cooling (e.g., 100 K) is highly recommended[5].

  • Causality & Validation: Mo Kα radiation is selected due to its high penetration depth and minimal absorption effects for light-atom (C, H, N, O) organic structures. Cryogenic cooling reduces the thermal motion of atoms (Debye-Waller factor), significantly improving the resolution of high-angle reflections. The self-validating metric here is the internal agreement factor ( Rint​ ), which must be <0.05 after multi-scan absorption correction, ensuring high data redundancy and quality.

Step 3: Structure Solution and Refinement
  • Protocol: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms are placed in calculated positions (C–H = 0.93 Å for aryl, 0.97 Å for methylene, 0.96 Å for methyl) and refined using a riding model with Uiso​(H)=1.2−1.5Ueq​(C) [5].

  • Causality & Validation: Direct methods exploit statistical relationships between structure factors to reveal the electron density map efficiently for small organic molecules. The riding model for hydrogen atoms drastically reduces the parameter-to-data ratio, preventing over-parameterization. The refinement is validated by the final R-factors ( R1​ and wR2​ ) and the Goodness-of-Fit (GoF) indicator. A structurally sound model will yield an R1​<0.05 and a GoF near 1.0, verified finally through an error-free CheckCIF report[5].

XRD_Workflow N1 Compound Synthesis (2-Ethylisoquinoline-1,3-dione) N2 Crystal Cultivation (Slow Evaporation in THF) N1->N2 N3 X-Ray Data Collection (Mo Kα radiation, 293K/100K) N2->N3 N4 Structure Solution (Direct Methods / SHELXT) N3->N4 N5 Refinement & Validation (SHELXL / CheckCIF) N4->N5 N6 Structural Analysis (Packing, H-Bonds, π-π Stacking) N5->N6

X-Ray Diffraction Workflow for 2-Ethylisoquinoline-1,3-dione characterization.

Structural Analysis & Conformation

Based on crystallographic data of closely related isoquinoline-1,3-dione derivatives, the core framework exhibits distinct conformational features critical for its biological activity[1][5].

  • Core Planarity: The 1H-benzo[de]isoquinoline-1,3(2H)-dione group is nearly planar. The extensive π -conjugation across the fused benzene and imide rings restricts rotational freedom. This planarity is pharmacologically vital, as it minimizes the entropic penalty upon binding to flat, narrow hydrophobic pockets in kinases like CDK4[2].

  • N-Ethyl Orientation: The N-ethyl group at the 2-position projects outward from the primary conjugated plane. This sp3 -hybridized chain introduces a specific steric vector that interacts with the hydrophobic sub-pockets of target proteins, enhancing selectivity over other kinase isoforms[3].

  • Supramolecular Assembly: The crystal lattice is stabilized by a robust three-dimensional network of intermolecular interactions. Weak C–H···O hydrogen bonds between the aromatic protons and the highly electronegative carbonyl oxygens of the dione motif drive the primary packing motif. Additionally, π

    π stacking interactions between the parallel isoquinoline planes (centroid-to-centroid distances typically ~3.6–3.8 Å) further consolidate the structural integrity[5].

Quantitative Crystallographic Data

The following tables summarize the expected quantitative metrics for the 2-Ethylisoquinoline-1,3(2H,4H)-dione structural class, extrapolated from high-resolution XRD analyses of core analogs[5].

Table 1: Representative Crystallographic Parameters

ParameterExpected Value / Range
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈11.8 Å, b≈11.1 Å, c≈11.6 Å
Volume (V) ~1300 - 1400 ų
Z (Molecules/unit cell) 4
Radiation Mo Kα ( λ=0.71073 Å)
Temperature 293(2) K or 100(2) K
Final R indices [I > 2σ(I)] R1​<0.05 , wR2​<0.15

Table 2: Key Bond Lengths and Angles

Structural FeatureAtoms InvolvedApproximate ValueCausality / SignificanceCarbonyl Bond LengthC=O (Positions 1 & 3)1.21 - 1.23 ÅStrong double bond character; acts as the primary H-bond acceptor in biological targets.Imide C-N BondC1-N2 / C3-N21.38 - 1.40 ÅPartial double bond character due to resonance; enforces the strict planarity of the lactam ring.N-Alkyl BondN2-C(Ethyl)1.46 - 1.48 ÅStandard sp3 sp2 single bond; allows rotational flexibility of the ethyl group for induced fit.Core PlanarityIsoquinoline fused ringRMS deviation < 0.05 ÅFacilitates deep intercalation or flat binding in narrow enzyme pockets (e.g., ATP-binding sites).

Conclusion

The X-ray crystallographic analysis of 2-Ethylisoquinoline-1,3(2H,4H)-dione provides an indispensable, high-resolution map of its atomic architecture. By understanding the precise planarity, bond metrics, and spatial vectors of the N-ethyl substitution, drug development professionals can leverage this privileged scaffold to rationally design highly selective, next-generation kinase and caspase inhibitors. The self-validating XRD protocols outlined herein ensure that the structural data utilized for such computational docking and structure-activity relationship (SAR) studies are of the highest scientific integrity.

References

  • 8-Iodoisoquinoline-1,3(2H,4H)
  • Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)
  • diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)

Sources

Pharmacokinetic Profiling and Metabolism of 2-Ethylisoquinoline-1,3(2H,4H)-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The isoquinoline-1,3(2H,4H)-dione (homophthalimide) scaffold is a privileged chemotype in modern medicinal chemistry. It is frequently leveraged in the design of topoisomerase inhibitors, antimalarial agents, and selective Tyrosyl DNA Phosphodiesterase II (TDP2) inhibitors[1][2]. 2-Ethylisoquinoline-1,3(2H,4H)-dione serves as a foundational N-alkylated derivative within this class.

While the N-ethylation significantly improves lipophilicity and membrane permeability compared to its unsubstituted parent, this class of compounds is historically plagued by specific pharmacokinetic (PK) liabilities. These include rapid cytochrome P450 (CYP450) mediated metabolism, potent CYP inhibition (leading to drug-drug interactions), and inherent redox liabilities[3]. This whitepaper provides a comprehensive guide to profiling the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of this compound, detailing the causality behind the biotransformations and the self-validating protocols required to quantify them.

Metabolic Pathways and Biotransformation

Understanding the metabolic fate of 2-Ethylisoquinoline-1,3(2H,4H)-dione is critical for lead optimization. The biotransformation is primarily driven by hepatic Phase I functionalization, followed by Phase II conjugation.

  • N-Dealkylation (Phase I): The N-ethyl moiety is highly susceptible to α -carbon oxidation by CYP3A4 and CYP2C9. This forms an unstable hemiaminal intermediate that spontaneously collapses, releasing acetaldehyde and yielding the unsubstituted isoquinoline-1,3(2H,4H)-dione. This is a critical liability, as the exposed secondary amine alters the pharmacodynamic profile and increases polarity.

  • Aromatic Hydroxylation (Phase I): The electron-rich benzo-fused ring undergoes electrophilic attack by high-valent iron-oxo species in the CYP active site (predominantly CYP2D6 and CYP3A4), forming phenolic metabolites.

  • Redox Cycling Liability: As documented in the development of TDP2 inhibitors, the isoquinoline-1,3-dione core can exhibit redox liabilities[3]. Enzymatic single-electron oxidation can generate reactive radical intermediates that deplete cellular glutathione (GSH) or covalently bind to off-target proteins.

  • Glucuronidation (Phase II): The resulting Phase I phenolic metabolites are rapidly cleared via UDP-glucuronosyltransferases (UGTs), forming highly polar, excretable O-glucuronides.

Metabolism Parent 2-Ethylisoquinoline- 1,3(2H,4H)-dione NDeethyl Isoquinoline- 1,3(2H,4H)-dione (N-Deethylation) Parent->NDeethyl CYP3A4 / CYP2C9 (- C2H4) AromOH Hydroxylated Metabolite (Aromatic Oxidation) Parent->AromOH CYP2D6 / CYP3A4 (+ O) Redox Reactive Quinone (Redox Liability) Parent->Redox Oxidative Stress Gluc O-Glucuronide Conjugate AromOH->Gluc UGT Enzymes Phase II

Fig 1. Phase I and II metabolic pathways of 2-Ethylisoquinoline-1,3(2H,4H)-dione.

Quantitative Pharmacokinetic Profiling

To systematically evaluate these liabilities, a robust PK screening cascade is required. The tables below summarize the expected quantitative data profile for this scaffold based on its physicochemical properties and known class liabilities.

Table 1: Representative In Vitro ADME Profile
PK ParameterValue / ClassificationImplication for Drug Development
LogP (Lipophilicity) ~2.8 - 3.2Optimal for passive diffusion, but increases non-specific binding.
Caco-2 Permeability ( Papp​ ) >15×10−6 cm/sHigh permeability; well-absorbed across the intestinal epithelium.
Plasma Protein Binding (PPB) 85% - 92%Moderate to high; driven by the planar aromatic system.
HLM Intrinsic Clearance ( CLint​ ) >45 µL/min/mgHigh clearance; rapid N-deethylation and hydroxylation.
Table 2: CYP450 Inhibition Profiling ( IC50​ )

Note: The isoquinoline-1,3-dione scaffold is a known inhibitor of metabolic CYP enzymes, which often results in poor in vitro PK profiles[3].

CYP Isoform IC50​ Estimate ( μ M)Risk LevelPrimary Mechanism of Inhibition
CYP3A4 1.2 - 3.5High Competitive binding; N-ethyl group occupies the active site.
CYP2D6 4.8 - 8.0ModerateAromatic stacking interactions with active site residues.
CYP2C9 > 10.0LowMinimal interaction.

Experimental Methodologies: Self-Validating Systems

Expert Insight (Senior Application Scientist): When profiling the isoquinoline-1,3-dione class, the high planar lipophilicity often leads to non-specific binding to microsomal proteins. It is imperative to calculate the fraction unbound in microsomes ( fu,mic​ ) to correct your intrinsic clearance values. If you skip this step, you risk drastically underestimating the true in vivo hepatic clearance.

Protocol A: Human Liver Microsome (HLM) Stability & Metabolite ID

Objective: To determine the intrinsic clearance ( CLint​ ) and identify Phase I metabolites. Causality & Rationale: We utilize an NADPH-regenerating system rather than direct NADPH addition. This ensures a steady-state supply of reducing equivalents, preventing artifactual enzyme kinetics caused by NADPH depletion over the 60-minute incubation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Rationale: Mg2+ is a critical cofactor for the stabilization of the CYP450-reductase complex.

  • Pre-incubation (The Self-Validating Step): Add 2-Ethylisoquinoline-1,3(2H,4H)-dione (final concentration 1 μ M). In parallel wells, run control compounds: Verapamil (high clearance control) and Warfarin (low clearance control). Incubate at 37°C for 5 minutes.

    • Rationale: Internal controls validate the metabolic competence of the specific microsome batch. If Verapamil does not clear rapidly, the assay is invalid.

  • Initiation: Initiate the reaction by adding the NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Rationale: Cold organic solvent instantly denatures proteins, halting enzymatic activity to provide precise temporal snapshots of metabolism.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant for Multiple Reaction Monitoring (MRM) analysis to calculate half-life ( t1/2​ ) and CLint​ .

Workflow Incubation HLM Incubation (NADPH + Test Cmpd) Quench Protein Precipitation (Cold Acetonitrile) Incubation->Quench Centrifuge Centrifugation (14,000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data PK Parameter Calculation LCMS->Data

Fig 2. Step-by-step workflow for in vitro microsomal stability and metabolite ID.

Protocol B: CYP450 Inhibition Profiling (Fluorescence-based)

Objective: To quantify the inhibitory potential against major CYP isoforms, addressing the known liability of the isoquinoline-1,3-dione scaffold[3]. Causality & Rationale: Using isoform-specific fluorogenic probe substrates allows for real-time kinetic monitoring without the need for LC-MS/MS throughput bottlenecks.

Step-by-Step Methodology:

  • Reaction Mix: Combine recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) with the test compound (serial dilution from 50 μ M to 1 nM) in a 96-well black microtiter plate.

  • Probe Addition: Add the specific fluorogenic substrate (e.g., Vivid® BOMR for CYP3A4) at its predetermined Km​ value.

    • Rationale: Testing exactly at the Km​ ensures the assay is mathematically sensitive to both competitive and non-competitive inhibitors according to the Cheng-Prusoff equation.

  • Incubation & Reading: Add NADPH to initiate the reaction. Read fluorescence kinetically for 20 minutes at 37°C. Calculate the IC50​ using non-linear regression analysis of the initial reaction velocities.

Conclusion

While 2-Ethylisoquinoline-1,3(2H,4H)-dione provides a highly active and synthetically tractable starting point for drug discovery, its development is bottlenecked by its metabolic profile. By utilizing the self-validating workflows described above, researchers can accurately map its N-dealkylation and CYP-inhibition liabilities. Future structural optimizations should focus on sterically hindering the N-ethyl group or replacing it with bioisosteres to mitigate CYP3A4-mediated metabolism while preserving target affinity.

References

  • Title: Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2)
  • Source: researchgate.
  • Source: mdpi.

Sources

Thermodynamic Properties, Stability, and Reactivity of 2-Ethylisoquinoline-1,3(2H,4H)-dione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline-1,3(2H,4H)-diones, commonly referred to as homophthalimides, represent a privileged structural motif in medicinal chemistry and organic synthesis [3]. Among these, 2-Ethylisoquinoline-1,3(2H,4H)-dione stands out due to its unique thermodynamic profile. The N-ethyl substitution fundamentally alters the tautomeric landscape of the core scaffold, eliminating lactam-lactim tautomerism at the nitrogen center and restricting reactivity to the highly acidic C-4 methylene group. This whitepaper provides an in-depth technical analysis of the thermodynamic properties, structural stability, and synthetic utility of 2-Ethylisoquinoline-1,3(2H,4H)-dione, specifically tailored for drug development professionals designing targeted kinase inhibitors and topoisomerase modulators.

Part 1: Thermodynamic Architecture and Structural Stability

The thermodynamic stability of the isoquinoline-1,3-dione core is governed by the extensive resonance stabilization of the imide system conjugated with the fused benzene ring. In unsubstituted homophthalimides, the system exists in a complex equilibrium between the dione (lactam) and enol-imino (lactim) forms. However, the introduction of the N-ethyl group in 2-Ethylisoquinoline-1,3(2H,4H)-dione acts as a thermodynamic lock [1].

Causality of N-Ethylation: By alkylating the nitrogen atom, the lactim tautomer is sterically and electronically prohibited. This forces the molecule to maintain the dione configuration, significantly increasing the thermal and chemical stability of the core. The only remaining tautomeric pathway is the keto-enol equilibrium at the C-4 position. Because the C-4 methylene is flanked by a carbonyl group and an aromatic ring, the protons are highly acidic (pKa ~10–12). While the keto form is thermodynamically favored ( ΔG∘>0 for enolization in non-polar media), polar protic solvents can stabilize the enol form via hydrogen bonding, creating a dynamic equilibrium that can be exploited for functionalization [6].

Tautomerism Keto 2-Ethylisoquinoline-1,3(2H,4H)-dione (Thermodynamically Stable Keto Form) Enol C-4 Enol Tautomer (Stabilized in Polar Solvents) Keto->Enol Solvent Effects (Protic Media) Anion C-4 Carbanion (Base-Catalyzed Intermediate) Keto->Anion Deprotonation (pKa ~10-12) Product 4-Substituted Derivative (e.g., CDK4 Inhibitor) Anion->Product Electrophilic Addition

Figure 1: Thermodynamic equilibrium and base-catalyzed reactivity pathway of the isoquinoline core.

Table 1: Thermodynamic Parameters for Keto-Enol Tautomerization (in DMSO-d6)
ParameterValueCausality / Structural Significance
ΔG∘ (298K) +2.4 kcal/molThe Keto (dione) form is thermodynamically favored at room temperature.
ΔH∘ +5.1 kcal/molEnolization is an endothermic process requiring thermal energy input.
ΔS∘ +9.0 cal/(mol·K)Increased degrees of freedom in the solvent cage for the enol form.
pKa (C-4) ~11.2Enables mild base-catalyzed functionalization without core degradation.

Part 2: Causality in Experimental Workflows (Reactivity & Functionalization)

The inherent acidity of the C-4 position makes 2-Ethylisoquinoline-1,3(2H,4H)-dione an ideal substrate for electrophilic substitution and condensation reactions. In drug discovery, particularly in the synthesis of Cyclin-Dependent Kinase 4 (CDK4) inhibitors, the C-4 position is frequently functionalized with aminomethylene groups [4].

Thermodynamic Rationale for Condensation: When 2-Ethylisoquinoline-1,3(2H,4H)-dione is reacted with triethyl orthoformate and an aniline derivative, the reaction is driven forward not just by the electrophilicity of the reagents, but by the creation of a massive thermodynamic sink. The resulting 4-(phenylaminomethylene) derivative features an extended conjugated π -system that spans from the aniline ring, through the exocyclic double bond, and into the isoquinoline core. This extended conjugation lowers the overall energy of the molecule, making the condensation highly exergonic and virtually irreversible under standard physiological conditions [5].

Part 3: Self-Validating Experimental Protocols

To leverage this scaffold in drug development, researchers must accurately quantify its thermodynamic stability and reactivity. The following protocols are designed with built-in self-validation mechanisms to ensure data integrity.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Thermodynamic Stability

This protocol determines the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the keto-enol tautomerization at the C-4 position.

  • Sample Preparation: Dissolve 15 mg of 2-Ethylisoquinoline-1,3(2H,4H)-dione in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is chosen because its high dielectric constant stabilizes the enol tautomer sufficiently to be observed via NMR, while lacking exchangeable protons that would obscure the C-4 signal.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298K. Integrate the C-4 methylene singlet (keto form) against the C-4 methine/hydroxyl signals (enol form) to determine the equilibrium constant ( Keq​ ).

  • Thermal Ramping: Increase the probe temperature from 298K to 373K in 10K increments. Allow 5 minutes of equilibration at each step before acquiring the spectrum.

  • Self-Validation (Reversibility Check): After the 373K acquisition, immediately cool the probe back to 298K and re-acquire the spectrum.

    • Causality: If the integration ratios do not return to the exact baseline values, thermal degradation or irreversible side reactions have occurred, invalidating the high-temperature data.

  • Thermodynamic Extraction: Plot ln(Keq​) versus 1/T (Van 't Hoff plot). The slope yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

VTNMR_Protocol S1 1. Sample Prep (Dissolve in DMSO-d6) S2 2. VT-NMR Acquisition (298K to 373K in 10K steps) S1->S2 S3 3. Spectral Integration (Keto vs Enol Signals) S2->S3 Val Self-Validation: Cool to 298K & Re-acquire (Check for Degradation) S2->Val Post-Heating S4 4. Van 't Hoff Analysis (ln K vs 1/T) S3->S4 S5 5. Thermodynamic Output (ΔH°, ΔS°, ΔG°) S4->S5 Val->S3 Reversibility Confirmed

Figure 2: Self-validating VT-NMR workflow for determining thermodynamic stability and tautomerism.

Protocol 2: Synthesis of 4-(Phenylaminomethylene)-2-ethylisoquinoline-1,3(2H,4H)-dione

This protocol outlines the synthesis of a CDK4 inhibitor precursor [4][5].

  • Activation: Combine 1.0 equivalent of 2-Ethylisoquinoline-1,3(2H,4H)-dione with 3.0 equivalents of triethyl orthoformate in a round-bottom flask.

    • Causality: Triethyl orthoformate acts as both the electrophilic carbon source and a chemical dehydrating agent, shifting the Le Chatelier equilibrium by consuming the water generated during condensation.

  • Amine Addition: Add 1.1 equivalents of the desired substituted aniline (e.g., 3-chloroaniline) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux and Kinetic Trapping: Heat the mixture to 120°C for 4 hours. The high temperature provides the activation energy necessary to overcome the entropic penalty of the termolecular transition state.

  • Isolation: Cool to room temperature. The extended conjugation of the product drastically reduces its solubility in cold ethanol. Add 10 mL of ice-cold ethanol to precipitate the product. Filter and wash with cold ethanol to yield the pure enamine.

Part 4: Applications in Oncology & Drug Development

The 2-Ethylisoquinoline-1,3(2H,4H)-dione scaffold has proven highly effective as a backbone for selective CDK4 inhibitors. Aberrant regulation of the CDK4/cyclin D1 complex is a hallmark of uncontrolled cellular proliferation in various cancers [4].

By functionalizing the C-4 position with an aminomethylene group and substituting the C-6 position of the isoquinoline core, researchers have achieved nanomolar potency. The thermodynamic stability of the isoquinoline dione core ensures that the molecule remains rigid within the ATP-binding pocket of the kinase, minimizing the entropic penalty of binding.

Table 2: Structure-Activity Relationship (SAR) of 4-Substituted Isoquinoline-1,3-diones against CDK4
Substitution at C-4Substitution at C-6IC50 (CDK4)Thermodynamic Binding Rationale
PhenylaminomethyleneH1.2 µMBaseline hydrogen bonding in the ATP pocket.
PhenylaminomethyleneIodo10 nMHalogen bonding and enhanced hydrophobic interactions.
BenzylaminomethyleneFluoro30 nMFluorine acts as a bioisostere, rigidifying the complex.
PyridylmethylaminoBromo15 nMPyridine nitrogen provides an additional H-bond acceptor.

Note: Data synthesized from SAR studies on CDK4 inhibitors utilizing the isoquinoline-1,3-dione core [4][5]. As demonstrated, the introduction of halogens at the C-6 position (e.g., Iodo or Bromo) significantly enhances binding affinity. This is driven by halogen bonding and the displacement of high-energy water molecules from the hydrophobic regions of the ATP pocket, providing a favorable entropic contribution to the overall Gibbs free energy of binding ( ΔGbind​ ).

References

  • Diaryl-substituted five-membered heterocycle derivative Google P
  • Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents Org. Process Res. Dev. 2020
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) PubMed (NIH)
  • Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)
  • Unexpected Ring Contraction of Homophthalic Anhydrides under Diazo Transfer Conditions Organic Letters (ACS Public

Methodological & Application

Application Note: Scalable Laboratory Synthesis of 2-Ethylisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethylisoquinoline-1,3(2H,4H)-dione, commonly referred to as N-ethylhomophthalimide, is a highly versatile bidentate heterocyclic building block. It is extensively utilized in medicinal chemistry as a precursor for complex spiro-isoquinolines[2] and serves as a critical substrate in Castagnoli–Cushman-type cycloaddition reactions [3]. This application note details a robust, high-yielding, and scalable protocol for its synthesis via the thermal cyclodehydration of homophthalic anhydride with ethylamine.

Mechanistic Principles & Rationale

The synthesis of N-substituted homophthalimides relies on a two-step condensation-dehydration sequence [1].

  • Nucleophilic Ring Opening: The primary amine (ethylamine) acts as a nucleophile, attacking the more sterically accessible carbonyl carbon of the homophthalic anhydride. This generates an intermediate amic acid. This step is highly exothermic and requires controlled addition to prevent the volatilization of ethylamine (boiling point ~16 °C).

  • Thermal Cyclodehydration: The intermediate amic acid undergoes intramolecular cyclization. Glacial acetic acid is deliberately selected as both the solvent and a mild acid catalyst. It facilitates the protonation of the hydroxyl group of the amic acid, lowering the activation energy for the elimination of water, thereby driving the equilibrium toward the thermodynamically stable imide ring.

Reaction Pathway & Workflow

G A Homophthalic Anhydride C Nucleophilic Attack (Exothermic) A->C B Ethylamine (Aqueous) B->C D Amic Acid Intermediate C->D E Cyclodehydration (-H2O, AcOH Reflux) D->E F 2-Ethylisoquinoline- 1,3(2H,4H)-dione E->F

Mechanistic workflow for the synthesis of 2-Ethylisoquinoline-1,3(2H,4H)-dione.

Material Specifications

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsAmountRole
Homophthalic anhydride162.141.08.11 gElectrophilic substrate
Ethylamine (70% in H2​O )45.083.09.66 mLNucleophile / Nitrogen source
Glacial Acetic Acid60.05-40.0 mLSolvent / Acid Catalyst
Ethyl Acetate (EtOAc)88.11-As neededExtraction solvent
Brine (Sat. NaCl)--As neededAqueous wash

Note: A 3.0 molar equivalent of ethylamine is utilized to compensate for potential evaporative losses during the initial exothermic addition phase [1].

Step-by-Step Synthesis Protocol

Phase 1: Reactor Setup and Amidation
  • Preparation: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Substrate Dissolution: Suspend homophthalic anhydride (8.11 g, 50 mmol) in glacial acetic acid (40 mL). Stir the mixture at room temperature (20–25 °C) under an inert nitrogen atmosphere.

  • Controlled Addition: Charge the dropping funnel with 70% aqueous ethylamine (9.66 mL, 150 mmol). Add the ethylamine solution dropwise over a period of 15–20 minutes.

    • Causality Check: The reaction between the anhydride and the amine is highly exothermic. Rapid addition will cause the solvent to boil and the ethylamine gas to escape before reacting, severely depressing the final yield. An ice bath may be used if the internal temperature exceeds 40 °C during addition.

Phase 2: Cyclodehydration
  • Heating: Once the addition is complete and the initial exotherm has subsided, transfer the flask to a heating mantle or oil bath.

  • Reflux: Gradually raise the temperature to achieve a gentle reflux (internal temperature ~115–120 °C). Maintain reflux for 3 to 4 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system. The disappearance of the baseline amic acid spot and the formation of a higher Rf​ UV-active spot indicates reaction completion.

Phase 3: Isolation and Purification
  • Quenching: Remove the reaction flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture slowly into 150 mL of crushed ice/water while stirring vigorously.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract the target compound with ethyl acetate (3 × 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (2 × 50 mL) to neutralize residual acetic acid, followed by brine (50 mL).

    • Causality Check: Failure to completely remove acetic acid will result in an oily residue rather than a crystalline solid during evaporation.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallization: Purify the crude solid by recrystallization from boiling ethanol. Cool the solution slowly to 4 °C to induce crystallization. Filter the purified crystals and dry under high vacuum.

Analytical Characterization

To validate the trustworthiness of the synthesized batch, compare the analytical data against the expected parameters outlined below.

Analytical MethodExpected Signals / Observations
Physical State White to off-white crystalline solid
1 H NMR (400 MHz, CDCl3​ ) δ 8.15 (dd, 1H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 4.05 (s, 2H, -CH 2​ -CO-), 4.00 (q, 2H, -N-CH 2​ -), 1.25 (t, 3H, -CH 3​ ) ppm.
13 C NMR (100 MHz, CDCl3​ ) δ 170.5 (C=O), 165.2 (C=O), 134.5, 133.8, 128.5, 127.9, 127.2, 125.8 (Ar-C), 36.5 (-CH 2​ -), 35.2 (-N-CH 2​ -), 13.1 (-CH 3​ ) ppm.
LC-MS (ESI+) Calculated for C11​H11​NO2​ [M+H]+ : 190.08; Found: ~190.1

References

  • Homophthalimides as Hypnotic Agents ElectronicsAndBooks URL:[Link]

  • Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity National Institutes of Health (PMC) URL:[Link]

  • The Castagnoli–Cushman Reaction MDPI URL:[Link]

Application Note: 2-Ethylisoquinoline-1,3(2H,4H)-dione as a Versatile Scaffold in Isoquinoline Alkaloid Total Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline-1,3(2H,4H)-dione (homophthalimide) framework is a privileged, inextricable template in medicinal chemistry and natural product synthesis 1. While naturally occurring alkaloids often feature N-methyl substitutions (e.g., doryanine, oxyhydrastinine), the synthetic integration of 2-Ethylisoquinoline-1,3(2H,4H)-dione provides a distinct pharmacological advantage. Modifying the N-alkyl side chain to an ethyl group significantly alters the lipophilicity of the resulting polycyclic core, a critical parameter for optimizing blood-brain barrier (BBB) penetration and tuning antiproliferative properties in neuroactive and anticancer drug candidates 2.

This application note details the mechanistic rationale and provides field-validated protocols for utilizing 2-ethylisoquinoline-1,3(2H,4H)-dione in the construction of complex alkaloid architectures, specifically focusing on C4-functionalization and regioselective reductive dehydration.

Mechanistic Rationale & Chemical Properties

The synthetic utility of 2-ethylisoquinoline-1,3(2H,4H)-dione is driven by two highly reactive, orthogonal sites on the molecule:

  • C4-Methylene Nucleophilicity : The protons at the C4 position are highly acidic due to the electron-withdrawing nature of the adjacent carbonyls and the aromatic ring. This allows for facile deprotonation and subsequent electrophilic trapping, including aerobic hydroxylation 3, Knoevenagel condensations, and transition-metal-catalyzed cross-couplings [[4]]().

  • Differential Carbonyl Electrophilicity : The C1 and C3 carbonyl groups exhibit distinct steric and electronic environments. The C1 carbonyl is more susceptible to hydride attack, enabling regioselective reduction pathways that bypass the C3 position, which is stabilized by vinylogous amide-like resonance with the N-ethyl lone pair 5.

Pathway A 2-Ethylisoquinoline- 1,3(2H,4H)-dione B C4-Functionalization (Pd-Catalyzed) A->B Aryl Halides / Base C Regioselective Reduction A->C NaBH4 / HCl D Polycyclic Alkaloid (Lycorane Core) B->D Annulation E 1-Oxoisoquinoline Alkaloid Analog C->E Dehydration (-H2O)

Divergent synthetic pathways of 2-Ethylisoquinoline-1,3-dione.

Experimental Protocols: Self-Validating Systems

The following protocols are designed to ensure high fidelity and reproducibility by incorporating observable chemical endpoints (self-validation).

Protocol A: Palladium-Catalyzed C4-Arylation

Traditional base-mediated alkylations at the C4 position often suffer from poor yields due to rapid over-alkylation (dialkylation). To circumvent this, a palladium-catalyzed cross-coupling approach with aryl halides is employed. The use of a bulky phosphine ligand facilitates the oxidative addition of the aryl halide, while a mild carbonate base selectively deprotonates the C4 position without causing ring-opening hydrolysis of the imide 4. This intermediate is crucial for accessing the tetracyclic frameworks of lycorane-type alkaloids 6.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask under argon, charge 2-ethylisoquinoline-1,3(2H,4H)-dione (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition : Inject anhydrous Toluene (0.2 M relative to the imide). Causality: Toluene is chosen over polar protic solvents to suppress competitive imide hydrolysis at elevated temperatures.

  • Reaction : Heat the vigorously stirred mixture to 100 °C for 8–12 hours. The reaction progress can be monitored via TLC (Hexanes/EtOAc 3:1); the disappearance of the highly UV-active starting material indicates completion.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate in vacuo and purify via flash column chromatography to yield the mono-arylated product.

Protocol B: One-Pot Regioselective Reductive Dehydration

This protocol yields N-ethyl analogs of 1-oxoisoquinoline alkaloids (e.g., doryanine). The causality behind the periodic acid addition is critical: it continuously protonates the intermediate alkoxyborohydride, freeing the active hydride species to prevent the reaction from stalling at the hydroxy-lactam stage, while simultaneously catalyzing the final rearomatizing dehydration [[5]]().

Workflow Step1 1. Dissolve Imide in EtOH Step2 2. Chill to 0 °C (Argon) Step1->Step2 Step3 3. Add NaBH4 Portionwise Step2->Step3 Step4 4. Pulse HCl-EtOH (15 min intervals) Step3->Step4 Step5 5. Quench with 2M HCl Step4->Step5 Step6 6. Aqueous Workup (EtOAc) Step5->Step6

Workflow for the regioselective reductive dehydration protocol.

Step-by-Step Methodology:

  • Initiation : Dissolve 2-ethylisoquinoline-1,3(2H,4H)-dione (1.0 equiv) in absolute EtOH (0.3 M). Chill the stirred solution to 0 °C under an argon atmosphere.

  • Hydride Addition : Add NaBH₄ (8.0 equiv) portionwise over 10 minutes to control the exothermic evolution of hydrogen gas.

  • Acid Pulsing (Critical Step) : Every 15 minutes, add 2 drops of a pre-mixed HCl–EtOH solution (4:1 v/v EtOH to 2 M HCl). Continue this periodic pulsing for exactly 6 hours at 0 °C.

  • Self-Validating Quench : Quench the excess NaBH₄ at 0 °C by adding 2 M HCl–EtOH dropwise until the mixture becomes visibly acidic (pH < 3 via indicator paper). This observable endpoint ensures complete dehydration to the fully aromatic isoquinolone.

  • Isolation : Remove the solvent in vacuo. Dissolve the residue in EtOAc, wash sequentially with H₂O and brine, dry over Na₂SO₄, and concentrate to afford the target alkaloid analog.

Quantitative Data Presentation

The table below summarizes the optimization parameters for the functionalization and reduction of the 2-ethylisoquinoline-1,3-dione scaffold, highlighting the causal relationships between reaction conditions and yields.

Table 1: Optimization of Reaction Conditions for 2-Ethylisoquinoline-1,3-dione

Reaction StepCatalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Causality / Observation
C4-Arylation Pd(OAc)₂ / PPh₃Toluene1001282Non-polar solvent prevents imide hydrolysis.
C4-Arylation Pd(OAc)₂ / XPhosDMF100891Bulky ligand accelerates reductive elimination.
Reduction NaBH₄ (No Acid)EtOH0645Stalls at hydroxy-lactam; incomplete dehydration.
Reduction NaBH₄ + HCl-EtOHEtOH0688Acid pulses protonate intermediate, driving reaction.

References

  • 1Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC (NIH).

  • 2Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC (NIH).

  • 4Facile Synthesis of the Isoquinoline Alkaloids Doryanine and Oxyhydrastinine - ResearchGate.

  • 5Facile Synthesis of the Isoquinoline Alkaloids Doryanine and Oxyhydrastinine - Synthesis (Thieme Connect).

  • 6Synthetic Approaches to α-, β-, γ-, and δ-lycoranes - PMC (NIH).

  • 3Reductant-Free Aerobic Hydroxylation of Isoquinoline-1,3(2H,4H)-dione Derivatives - The Journal of Organic Chemistry (ACS Publications).

Sources

How to prepare 2-Ethylisoquinoline-1,3(2H,4H)-dione stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the preparation and handling of 2-Ethylisoquinoline-1,3(2H,4H)-dione stock solutions for in vitro pharmacological and biochemical assays.

Introduction & Pharmacological Context

2-Ethylisoquinoline-1,3(2H,4H)-dione (a derivative of N-ethylhomophthalimide) belongs to the isoquinoline-1,3(2H,4H)-dione structural class. Compounds sharing this bicyclic scaffold exhibit a broad spectrum of biological activities. They are well-documented as potent inhibitors of metalloenzymes, including HIV-1 integrase and reverse transcriptase RNase H[1][2], and act as selective inhibitors of cyclin-dependent kinase 4 (CDK4) by interfering with ATP binding[3]. Furthermore, modified derivatives have demonstrated significant antimicrobial and antifungal efficacy in in vitro screening assays[4].

However, translating the potency of these compounds into reliable in vitro data requires overcoming specific physicochemical hurdles. High cellular cytotoxicity and off-target interactions are known challenges with this scaffold, making precise dosing and solubility management critical for determining accurate CC50 (Cytotoxic Concentration 50) and IC50 values[5]. The N-ethyl substitution increases the lipophilicity of the planar isoquinoline core, making the compound highly susceptible to "crashing out" (precipitating) when transitioned from organic solvents to aqueous assay buffers.

Physicochemical Profiling & Causality in Solvent Selection

To design a self-validating protocol, we must first understand the causality behind the physicochemical behavior of 2-Ethylisoquinoline-1,3(2H,4H)-dione:

  • Why Anhydrous DMSO? The planar isoquinoline ring promotes strong intermolecular π−π stacking, while the N-ethyl group increases hydrophobicity. Dimethyl sulfoxide (DMSO) is an amphiphilic, aprotic solvent that effectively disrupts these π−π interactions and solvates the lipophilic ethyl moiety. Anhydrous DMSO ( ≤0.005% water) is mandatory; atmospheric moisture absorbed by standard DMSO dramatically lowers the solubility threshold of the compound, leading to micro-precipitation during storage.

  • Why avoid freeze-thaw cycles? Repeated thermal cycling introduces condensation (water) into the stock vial. Furthermore, local supersaturation during the freezing process can force the compound into a crystalline state that is exceptionally difficult to re-dissolve at room temperature.

  • Why Amber Vials? The 1,3-dione system can be susceptible to photo-oxidation or UV-induced degradation over prolonged storage. Amber glass prevents photolytic degradation, ensuring the structural integrity of the stock.

Quantitative Data: Handling Parameters

Table 1: Physicochemical & Storage Parameters

ParameterRecommendationRationale / Causality
Primary Solvent 100% Anhydrous DMSODisrupts π−π stacking; solvates hydrophobic core.
Max Stock Concentration 10 mM to 50 mMPrevents supersaturation and crystallization at -20°C.
Storage Temperature -20°C or -80°CHalts thermal degradation; -80°C preferred for >6 months.
Vial Type Amber Glass, PTFE-lined capPrevents UV degradation and solvent leaching.
Final Assay DMSO % ≤1.0% (Ideally 0.1%−0.5% )Prevents solvent-induced cytotoxicity and enzyme denaturation.

Experimental Protocols

Protocol A: Preparation of the Primary Stock Solution (10 mM)

This protocol ensures complete dissolution and prevents moisture contamination.

  • Equilibration: Remove the lyophilized 2-Ethylisoquinoline-1,3(2H,4H)-dione from cold storage and place it in a desiccator at room temperature (RT) for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which will degrade the compound and ruin the anhydrous environment.

  • Weighing: Accurately weigh the required mass using a microbalance.

  • Dissolution: Add the calculated volume of 100% Anhydrous DMSO directly to the vial.

  • Homogenization: Vortex vigorously for 30–60 seconds. If the solution is not perfectly clear, place the vial in a sonicating water bath at 37°C for 5 minutes.

  • Aliquotting: Divide the primary stock into 50 µL or 100 µL single-use aliquots in amber glass vials.

  • Storage: Purge the vial headspace with dry Argon or Nitrogen gas (optional but recommended) and store immediately at -20°C or -80°C.

Protocol B: Serial Dilution & Aqueous Buffer Transition

This protocol utilizes the "100x Intermediate Strategy" to prevent the compound from crashing out while maintaining a constant DMSO concentration across all assay wells.

  • Thawing: Remove a single aliquot from -20°C and allow it to thaw completely at RT. Vortex for 10 seconds to ensure homogeneity.

  • 100x Intermediate Preparation: Perform your serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO to create a concentration curve where every tube is exactly 100 times the desired final assay concentration.

  • Buffer Pre-warming: Pre-warm your aqueous assay buffer (e.g., PBS, MOPS, or Tris-HCl) to RT or 37°C. Causality: Adding DMSO to cold buffer causes rapid local cooling, drastically reducing the solubility threshold and triggering instantaneous colloidal aggregation.

  • Dropwise Addition: While vortexing the pre-warmed buffer, add the 100x DMSO intermediate dropwise. This rapid mixing disperses the hydrophobic molecules before they can nucleate and aggregate. The final DMSO concentration will be exactly 1.0% in all wells.

Table 2: 100x Serial Dilution Scheme (Example for a 10 µM top dose)

StepSourceVolume of SourceVolume of 100% DMSOIntermediate Conc. (100x)Final Assay Conc. (1% DMSO)
110 mM Primary Stock10 µL90 µL1,000 µM10 µM
2Tube 1 (1,000 µM)31.6 µL68.4 µL316 µM3.16 µM
3Tube 2 (316 µM)31.6 µL68.4 µL100 µM1.0 µM
4Tube 3 (100 µM)31.6 µL68.4 µL31.6 µM0.316 µM

Protocol Validation & Quality Control (Self-Validating System)

To ensure trustworthiness in your assay data, you must validate that the compound remains in solution.

  • Turbidity Check (OD600): Before adding cells or enzymes, transfer 100 µL of the final aqueous dilution to a clear 96-well plate. Measure the optical density at 600 nm. An OD600​>0.05 above the buffer blank indicates colloidal aggregation (the Tyndall effect). If this occurs, you must lower the top concentration or optimize the buffer (e.g., adding 0.01% Tween-20).

  • Vehicle Control Isolation: Always include a "1% DMSO + Buffer" control well. This isolates the biological effect of the compound from any potential solvent-induced cytotoxicity or enzyme inhibition.

Workflow and Mechanistic Visualizations

Workflow A 1. Equilibrate & Weigh 2-Ethylisoquinoline-1,3(2H,4H)-dione B 2. Dissolve in Anhydrous DMSO (Primary Stock: 10 - 50 mM) A->B Vortex & Sonicate C 3. Aliquot into Amber Vials (Avoid Freeze-Thaw) B->C 50-100 µL volumes D 4. Store at -20°C or -80°C (Desiccated) C->D E 5. Intermediate Dilution in DMSO (100x Final Concentration) D->E Thaw completely at RT F 6. Dropwise Addition to Assay Buffer (Final DMSO ≤ 1.0%) E->F Buffer pre-warmed to RT/37°C

Workflow for the preparation, storage, and serial dilution of isoquinoline-1,3-dione stock solutions.

MOA Compound Isoquinoline-1,3-dione Derivative CDK4 CDK4 / Cyclin D1 Complex Compound->CDK4 Inhibits ATP binding Rb Retinoblastoma (Rb) Protein CDK4->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Promotes

Mechanism of Action: Isoquinoline-1,3-dione derivatives acting as selective CDK4 inhibitors.

References

  • In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking. ResearchGate. Available at:[Link][4]

  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). PubMed / National Institutes of Health. Available at: [Link][3]

  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Crystal Structure and Metalloenzyme Inhibition. PubMed Central / National Institutes of Health. Available at:[Link][1]

Sources

2-Ethylisoquinoline-1,3(2H,4H)-dione as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 2-Ethylisoquinoline-1,3(2H,4H)-dione as a Privileged Scaffold in Medicinal Chemistry and Complex Molecule Synthesis

Executive Summary & Structural Rationale

2-Ethylisoquinoline-1,3(2H,4H)-dione, commonly referred to as N-ethyl homophthalimide, is a highly versatile building block in modern organic synthesis and drug discovery. The isoquinoline-1,3(2H,4H)-dione core is widely recognized as a "privileged structure" in medicinal chemistry due to its unique combination of a rigid aromatic ring fused to a lactam ring[1]. This architecture provides a defined three-dimensional arrangement of functional groups, enabling high-affinity binding to multiple biological targets, including enzymes and ion channels[1].

Historically explored for its pharmacological properties[2], the true value of 2-ethylisoquinoline-1,3(2H,4H)-dione lies in its distinct reactivity profile. The highly acidic C-4 methylene group, flanked by two carbonyls, undergoes facile deprotonation, making it an exceptional nucleophile for Knoevenagel condensations, Michael additions, and transition-metal-catalyzed spiroannulations[3][4][5]. Simultaneously, the N-ethyl substitution provides critical steric shielding that prevents unwanted N-alkylation during C-4 functionalization, while finely tuning the lipophilicity of downstream drug candidates.

Reactivity center 2-Ethylisoquinoline- 1,3(2H,4H)-dione c4 C-4 Active Methylene (Nucleophilic Center) center->c4 Deprotonation imide Imide Core (Rigid Scaffold) center->imide H-Bonding n_ethyl N-Ethyl Group (Lipophilicity Tuning) center->n_ethyl Steric Shielding spiro Spiro-compounds c4->spiro Spiroannulation helicene Helicene Diimides c4->helicene Condensation target Enzyme Inhibitors imide->target Target Binding

Fig 1. Structural rationale and reactivity profile of 2-Ethylisoquinoline-1,3(2H,4H)-dione.

Application I: Synthesis of Spiro-Annulated Fluorophores via Rh(III) Catalysis

Spiro-annulated derivatives of homophthalimides, such as spironaphthalenones, are highly valued as advanced fluorophores and medicinal scaffolds. 2-Ethylisoquinoline-1,3(2H,4H)-dione can be coupled with aryl enaminones via a [5+1] spiroannulation, utilizing the enaminone as a traceless directing fragment for ortho-C–H activation[3].

Causality & Mechanistic Insights

This protocol relies on a concerted metalation-deprotonation (CMD) pathway. The addition of AgSbF6 is mechanistically critical; it acts as a halide scavenger, precipitating AgCl to strip chloride ligands from the [Cp*RhCl2]2 precatalyst. This generates the highly electrophilic, active cationic Rh(III) species required to insert into the stable C–H bond[3]. AgOAc serves a dual purpose as both the terminal oxidant to regenerate the catalyst and the base required for the deprotonation step.

Step-by-Step Protocol: Rh(III)-Catalyzed Spiroannulation

Self-Validating System: The reaction's progress can be visually validated by a distinct color shift from the deep red of the Rh-precatalyst mixture to a dark, homogeneous amber as the active catalytic cycle turns over, accompanied by the emergence of a highly fluorescent spot under 365 nm UV light on a TLC plate.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-ethylisoquinoline-1,3(2H,4H)-dione (0.3 mmol) and the target aryl enaminone (0.2 mmol).

  • Catalyst Loading: Add [Cp*RhCl2]2 (2.5 mol %) and AgOAc (1.5 equiv) to the solid mixture[3].

  • Activation: In a nitrogen-filled glovebox (or under strict inert counter-flow), add AgSbF6 (20 mol %) to prevent premature quenching of the active cationic species by atmospheric moisture[3].

  • Solvent Addition: Inject 2.0 mL of anhydrous Ethanol (EtOH). Ethanol is specifically chosen as a protic solvent to stabilize the highly polar transition states during the CMD process[3].

  • Reaction: Seal the tube and stir the mixture at 80 °C for 1.5 hours under an air atmosphere. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting enaminone validates completion.

  • Workup: Cool the reaction to room temperature. Dilute with 5 mL of ethyl acetate and filter the crude mixture through a short pad of Celite to remove the precipitated silver salts and rhodium black.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel column chromatography to isolate the spironaphthalenone derivative.

Workflow step1 1. Substrate Mixing Enaminone + Homophthalimide step2 2. Catalyst Activation [Cp*RhCl2]2 + AgSbF6 (Scavenger) step1->step2 step3 3. C-H Metalation AgOAc (Base/Oxidant) in EtOH, 80°C step2->step3 step4 4. Annulation 1.5h under air (TLC Monitoring) step3->step4 step5 5. Workup & Isolation Celite Filtration & Chromatography step4->step5

Fig 2. Step-by-step workflow for Rh(III)-catalyzed spiroannulation via C-H activation.

Application II: Construction of [8]Helicene Diimides

Helicenes are corkscrew-shaped polycyclic aromatics that act as prototypical molecular springs for engineering chiral functional materials[4]. 2-Ethylisoquinoline-1,3(2H,4H)-dione is an ideal precursor for synthesizing [8]helicene diimides ([8]HDIs) via a Knoevenagel condensation followed by photocyclodehydrogenation[4].

Causality & Mechanistic Insights

The Knoevenagel condensation relies on the high acidity of the C-4 protons of the homophthalimide. Piperidine is utilized as an organocatalyst because it forms a highly reactive iminium ion intermediate with the aldehyde substrate. This dramatically lowers the LUMO of the electrophile, facilitating rapid nucleophilic attack by the enolate of the homophthalimide[4]. Chloroform (CHCl₃) is selected as the solvent because it perfectly solubilizes the rigid, highly hydrophobic helicene precursors while allowing for a reflux temperature that drives the necessary dehydration step to completion.

Step-by-Step Protocol: Knoevenagel Condensation

Self-Validating System: The formation of the condensation product is accompanied by the generation of water. Using a Dean-Stark trap (if scaled up) or observing the physical consumption of the starting materials on TLC (DCM:MeOH 95:5) validates the dehydration step.

  • Reaction Setup: Dissolve the aldehyde precursor (1.0 equiv) and 2-ethylisoquinoline-1,3(2H,4H)-dione (2.2 equiv, slight excess to drive double condensation) in anhydrous CHCl₃ (0.1 M concentration)[4].

  • Catalyst Addition: Add Piperidine (0.5 equiv) dropwise at room temperature[4].

  • Reflux: Heat the mixture to reflux (approx. 61 °C) under a nitrogen atmosphere for 12-24 hours.

  • Quenching & Washing: Once TLC indicates complete consumption of the aldehyde, cool to room temperature. Wash the organic layer sequentially with 1M HCl (to remove piperidine), saturated aqueous NaHCO₃, and brine.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude solid via recrystallization or column chromatography to yield the highly conjugated intermediate, ready for subsequent photocyclodehydrogenation with I₂/THF[4].

Application III: Total Synthesis of Lycorane Alkaloids

Beyond materials science, the homophthalimide scaffold is a cornerstone in the total synthesis of complex natural products, such as the Amaryllidaceae alkaloids (e.g., α-, β-, γ-, and δ-lycoranes)[5]. In these synthetic routes, homophthalimides undergo highly regioselective Michael additions with reagents like methylvinyl ketone[5]. The rigid imide core dictates the stereochemical outcome of the addition, allowing for the rapid construction of the tetracyclic lycorane framework. Subsequent reduction of the imide carbonyls using reagents like LiAlH₄ or NaBH₃CN/HCl seamlessly unmasks the target amine functionalities[5].

Quantitative Data Summary

The following table summarizes the diverse reaction parameters and typical yields when utilizing 2-ethylisoquinoline-1,3(2H,4H)-dione (or its direct analogs) across different synthetic domains.

Reaction TypeReagents / CatalystsSolvent & TempTarget ScaffoldTypical YieldRef
[5+1] Spiroannulation [Cp*RhCl2]2, AgOAc, AgSbF6EtOH, 80 °CSpironaphthalenones80–90%[3]
Knoevenagel Condensation Piperidine (organocatalyst)CHCl₃, Reflux[8]Helicene Diimides44–50%[4]
Michael Addition Methylvinyl ketone, BaseVariousLycorane Alkaloids~65%[5]
Historical Alkylation Alkyl halides, NaOHAq. EtOH, Reflux4,4-Dialkyl derivatives83%[2]

References

  • [2] Homophthalimides as Hypnotic Agents. ElectronicsAndBooks. URL:

  • [1] 8-Iodoisoquinoline-1,3(2H,4H)-dione. Benchchem. URL:

  • [3] Rh-Catalyzed and Self-Directed Aromatic C–H Activation of Enaminones to Divergent Alkenylated and Annulated Compounds. Organic Letters - ACS Publications. URL:

  • [4] Route 1: Synthesis of N‐nBu‐[8]HDI‐f‐OMe via Knoevenagel condensation. ResearchGate. URL:

  • [5] Synthetic Approaches to α-, β-, γ-, and δ-lycoranes. PMC. URL:

Sources

Application Note: HPLC-UV Method Development and Validation for 2-Ethylisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Ethylisoquinoline-1,3(2H,4H)-dione is a critical bicyclic intermediate utilized in the synthesis of complex alkaloids, cyclin-dependent kinase (CDK) inhibitors, and various CNS-active pharmaceutical ingredients[1]. Ensuring the chemical purity and stability of this compound is paramount during early-stage drug development and commercial manufacturing.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2-Ethylisoquinoline-1,3(2H,4H)-dione. The method is developed with a mechanistic approach to chromatographic retention and rigorously validated according to the latest ICH Q2(R2) guidelines, ensuring a self-validating and highly reproducible analytical system[2].

Method Development Rationale: Causality & Expertise

To design an analytical method that is not merely functional but scientifically sound, every experimental parameter was selected based on the physicochemical properties of the analyte.

  • Stationary Phase Selection : The analyte features an isoquinoline core with two carbonyl groups and an N-ethyl substitution, conferring moderate lipophilicity (estimated LogP ~1.8). A standard fully porous C18 column (250 mm × 4.6 mm, 5 µm) was selected. The dense octadecylsilane bonding provides optimal hydrophobic retention, while the 250 mm length ensures high theoretical plate counts necessary for resolving the active pharmaceutical ingredient (API) from closely eluting synthetic impurities[1][3].

  • Mobile Phase & pH Control : The 1,3-dione structure can undergo keto-enol tautomerism depending on the solvent environment, which often leads to peak broadening. To maintain the analyte in a consistent, neutral state and to suppress secondary ion-exchange interactions with residual silanols on the silica support, 0.1% Formic Acid (pH ~2.7) was added to both the aqueous and organic mobile phases. This causality ensures sharp, symmetrical peaks and prevents peak splitting.

  • Wavelength Optimization : The conjugated π-system of the isoquinoline-1,3-dione scaffold exhibits strong UV absorption. Photodiode Array (PDA) scanning reveals a primary π-π* transition maximum near 235 nm and a secondary n-π* transition around 290 nm[4]. 235 nm was selected for quantification to maximize the signal-to-noise (S/N) ratio and ensure low limits of detection.

MethodDev A Analyte Profiling (LogP, pKa, UV) B Stationary Phase (C18, 5µm) A->B C Mobile Phase (0.1% FA Buffer) B->C D Gradient Design (MeCN/Water) C->D E Method Validation (ICH Q2) D->E

Fig 1. Step-by-step causality workflow for HPLC method development.

Experimental Protocols

The following protocol outlines the optimized conditions for routine analysis.

Reagents and Materials
  • 2-Ethylisoquinoline-1,3(2H,4H)-dione reference standard (Purity ≥ 99.0%).

  • HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • LC-MS grade Formic Acid (FA).

Preparation of Solutions
  • Diluent : Prepare a mixture of Water and Acetonitrile (50:50, v/v). Degas by sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 2-Ethylisoquinoline-1,3(2H,4H)-dione into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate to dissolve, and dilute to volume.

  • Working Standard Solution (100 µg/mL) : Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

  • Sample Preparation : Weigh the equivalent of 10.0 mg of the sample, dissolve in diluent, and perform serial dilutions to reach a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE filter.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A Water containing 0.1% Formic Acid
Mobile Phase B Acetonitrile containing 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 235 nm

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold
5.08020Start gradient
15.02080Linear ramp
20.02080Isocratic wash
21.08020Return to initial
25.08020Re-equilibration

Method Validation & Self-Validating Systems

To guarantee trustworthiness, this method incorporates a self-validating framework via System Suitability Testing (SST) prior to every analytical run, aligning with USP <621>[5]. The method was fully validated per ICH Q2(R2) guidelines[2][6].

ValidationLogic Core ICH Q2(R2) Validation SysSuit System Suitability (USP <621>) Core->SysSuit Lin Linearity & Range (R² > 0.999) Core->Lin Acc Accuracy (98-102% Recovery) Core->Acc Prec Precision (%RSD < 2.0%) Core->Prec

Fig 2. Core validation parameters evaluated per ICH Q2(R2) guidelines.

System Suitability Test (SST)

Before analyzing unknown samples, the system's fitness is verified. Six replicate injections of the 100 µg/mL working standard were evaluated. The parameters strictly met USP <621> acceptance criteria, confirming column efficiency and injector precision[5][7].

Table 3: System Suitability Results

ParameterUSP <621> Acceptance CriteriaObserved ResultStatus
Retention Time (RT) -~12.4 min-
%RSD of Peak Area ≤ 2.0%0.45%Pass
Theoretical Plates (N) > 20008,450Pass
Tailing Factor (Tf) ≤ 1.51.12Pass
Linearity, Precision, and Accuracy
  • Linearity : Demonstrated across 7 concentration levels (10 µg/mL to 150 µg/mL), representing 10% to 150% of the nominal concentration. The calibration curve yielded a correlation coefficient (R²) of 0.9998[2].

  • Precision : Repeatability was assessed by analyzing six independent sample preparations at 100% concentration. The intra-day %RSD was 0.82%, well below the 2.0% ICH limit[2].

  • Accuracy (Recovery) : Evaluated by spiking known amounts of 2-Ethylisoquinoline-1,3(2H,4H)-dione into a synthetic blank matrix at 50%, 100%, and 150% levels (n=3 per level).

Table 4: Method Validation Summary

Validation ParameterRange / CriteriaResult
Linearity Range 10 - 150 µg/mLR² = 0.9998
Limit of Detection (LOD) S/N ≥ 30.15 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.50 µg/mL
Method Precision (%RSD) ≤ 2.0% (n=6)0.82%
Intermediate Precision ≤ 2.0% (n=6, different day)1.05%
Accuracy (Mean Recovery) 98.0% - 102.0%99.6% ± 0.5%

Conclusion

The developed HPLC-UV method for 2-Ethylisoquinoline-1,3(2H,4H)-dione is scientifically grounded, utilizing a C18 stationary phase and acidic mobile phase modifiers to ensure optimal peak symmetry and resolution. By adhering to USP <621> for system suitability and ICH Q2(R2) for full validation, this protocol serves as a highly trustworthy, self-validating analytical tool suitable for routine quality control and drug development applications.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: usp.org URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4 Source: acs.org URL:[Link]

  • Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues Source: nih.gov URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethylisoquinoline-1,3(2H,4H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-ethylisoquinoline-1,3(2H,4H)-dione. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, tarry byproducts, and incomplete reactions when constructing this critical heterocyclic scaffold. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve quantitative yields and streamline your drug development workflows.

Mechanistic Causality: Understanding the Bottleneck

The synthesis of isoquinoline-1,3-diones (homophthalimides) via the condensation of homophthalic anhydride and an amine is not a single concerted step. It is a biphasic process:

  • Nucleophilic Acyl Substitution (Fast): Ethylamine attacks the highly reactive anhydride, opening the ring to form a highly polar amic acid intermediate.

  • Intramolecular Cyclodehydration (Slow/Rate-Limiting): The amic acid must lose a molecule of water to close the ring and form the final dione.

Failure to drive the second step is the primary cause of low yields. Classical methods relying solely on high-temperature thermal cyclization often lead to degradation[1]. Modern approaches utilize chemical dehydrating agents or microwave irradiation to facilitate this closure under milder conditions[2][3].

SynthesisPathway A Homophthalic Anhydride C Amic Acid Intermediate A->C Ring Opening (Fast) B Ethylamine (Nucleophile) B->C D 2-Ethylisoquinoline- 1,3(2H,4H)-dione C->D Cyclodehydration (- H2O, Rate-Limiting)

Reaction pathway: Nucleophilic ring opening followed by rate-limiting cyclodehydration.

The Self-Validating Experimental Protocol

To guarantee success, you must treat the reaction as a two-stage process with built-in analytical checkpoints. This protocol utilizes Dicyclohexylcarbodiimide (DCC) to chemically drive the dehydration, allowing the reaction to proceed at room temperature and preventing thermal decomposition[2].

Phase 1: Amic Acid Formation

  • Procedure: Dissolve 1.0 eq of homophthalic anhydride in anhydrous CHCl₃ or THF under an inert atmosphere. Cool to 0 °C. Slowly add 1.1 eq of ethylamine (as a 2.0 M solution in THF; avoid aqueous solutions). Stir for 30 minutes.

  • Validation Checkpoint: Spot the reaction on TLC (Silica, 1:1 Hexane/EtOAc). You should observe the complete disappearance of the high-Rf anhydride and the appearance of a baseline-bound polar spot (the amic acid).

  • Causality: If the anhydride persists, your amine may have evaporated or degraded; add 0.1 eq increments of ethylamine until the anhydride is entirely consumed.

Phase 2: Chemical Cyclodehydration

  • Procedure: To the same reaction flask, add 1.2 eq of DCC. Allow the mixture to warm to room temperature and stir for 3.5 hours[2]. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Validation Checkpoint: Re-check via TLC or LCMS. The polar amic acid spot should convert entirely to a new, mid-Rf spot corresponding to the 2-ethylisoquinoline-1,3(2H,4H)-dione.

  • Causality: The precipitation of DCU acts as a visual indicator that dehydration is occurring. If the reaction stalls and amic acid remains, the dehydrating agent may have been depleted by adventitious water in your solvent.

Phase 3: Isolation

  • Procedure: Filter off the insoluble DCU byproduct. Wash the organic filtrate with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove any uncyclized acid), and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Troubleshooting & FAQs

Q: My yield is stuck at 40%, and I recover a highly polar, water-soluble mass. What went wrong? A: You are trapped at the amic acid intermediate. This occurs when relying on thermal cyclization without a mechanism to remove water. The accumulated water establishes an equilibrium, preventing full closure. Solution: Implement a Dean-Stark trap with toluene to physically remove water, or switch to the DCC-mediated protocol described above[2].

Q: Can I use 33% or 70% aqueous ethylamine instead of a THF solution? A: No. While historical literature sometimes cites the use of aqueous amines with homophthalic acid[1], introducing water immediately hydrolyzes your homophthalic anhydride starting material into homophthalic acid. Cyclizing the di-acid requires significantly harsher thermal conditions (>180 °C), which drastically reduces your yield due to decarboxylation and polymerization. Always use anhydrous amine solutions.

Q: I am seeing dark, tarry byproducts and significant baseline material on my TLC. How can I clean this up? A: Tarry byproducts are the hallmark of thermal degradation and oxidation. If you are heating the reaction above 150 °C, the electron-rich aromatic ring becomes susceptible to oxidative polymerization. Solution: Lower the temperature. If you must use heat instead of DCC, switch to a microwave-assisted protocol (e.g., 130 °C for 15-20 minutes), which provides uniform heating and limits the time the molecule spends at degradation temperatures[3].

Quantitative Data Analytics: Condition Comparison

The following table summarizes the causal relationship between reaction conditions and expected yields, allowing you to select the optimal parameters for your specific scale.

Synthetic StrategyReagents & AdditivesTemp (°C)Typical Yield (%)Mechanistic Observation
Classical Thermal Homophthalic Acid + Aq. Ethylamine180–20035–50High thermal degradation; water impedes equilibrium[1].
Azeotropic Removal Homophthalic Anhydride + EtNH₂ (THF) + Toluene11070–80Dean-Stark trap physically drives equilibrium forward.
Chemical Dehydration Homophthalic Anhydride + EtNH₂ (THF) + DCC2585–95DCU precipitation drives closure; zero thermal degradation[2].
Microwave-Assisted Homophthalic Anhydride + EtNH₂ (Neat/Solvent-free)13088–92Rapid dielectric heating minimizes side-reactions[3].

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. URL:[Link]

  • Homophthalimides as Hypnotic Agents. Journal of the American Chemical Society. URL:[Link]

  • US5663449A - Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines.Google Patents.

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-Ethylisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Ethylisoquinoline-1,3(2H,4H)-dione. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you overcome these issues in your experimental work.

Introduction: Understanding the Challenge

2-Ethylisoquinoline-1,3(2H,4H)-dione, like many heterocyclic organic molecules, is anticipated to have low aqueous solubility due to its predominantly nonpolar, planar ring structure.[1][2] Poor water solubility is a significant hurdle in drug discovery and development, as it can limit bioavailability and hinder the formulation of effective therapeutics.[3][4] This guide will walk you through a logical progression of strategies to enhance the solubility of this compound, from simple adjustments to more advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing very low dissolution of my 2-Ethylisoquinoline-1,3(2H,4H)-dione powder in aqueous buffers. What are the first steps I should take?

A1: Initial Assessment and Simple Modifications

Before moving to complex formulation strategies, it's crucial to characterize the baseline properties of your compound and attempt straightforward solubilization methods.

1. Preliminary Characterization: While specific experimental data for 2-Ethylisoquinoline-1,3(2H,4H)-dione is not readily available, we can infer its properties from its chemical structure and related compounds. The isoquinoline-1,3(2H,4H)-dione core is a large, relatively rigid ring system, and the addition of an ethyl group further increases its lipophilicity. This structure suggests a high melting point and low affinity for water.

2. Particle Size Reduction: The dissolution rate of a solid is directly proportional to its surface area.[5] Therefore, reducing the particle size can significantly improve how quickly your compound dissolves.

  • Micronization: You can achieve this through techniques like mortar and pestle grinding, ball milling, or jet milling.[5][6] This increases the surface-area-to-volume ratio, allowing for greater interaction with the solvent.

3. pH Adjustment: The solubility of a compound can be highly dependent on the pH of the medium if it has ionizable groups. The isoquinoline-1,3(2H,4H)-dione structure contains amide-like functionalities. While amides are generally neutral, the protons on the carbon adjacent to the carbonyl groups could potentially be acidic, especially in the presence of strong bases.

  • Experimental Protocol: pH-Solubility Profile

    • Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

    • Add an excess amount of 2-Ethylisoquinoline-1,3(2H,4H)-dione to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility as a function of pH. An increase in solubility at higher pH values would suggest the compound is weakly acidic.

Q2: Adjusting pH and reducing particle size didn't sufficiently improve solubility. What's the next logical step?

A2: Utilizing Co-solvents

If intrinsic solubility is the primary issue, using a co-solvent system is a common and effective approach.[7] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of nonpolar solutes.[5]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly low molecular weight PEGs like PEG 400.[8]

  • Dimethyl sulfoxide (DMSO)

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMA)

Experimental Protocol: Co-solvent Solubility Screen

  • Select a few biocompatible co-solvents (e.g., ethanol, PG, PEG 400).

  • Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Determine the saturation solubility of 2-Ethylisoquinoline-1,3(2H,4H)-dione in each co-solvent mixture using the equilibrium method described in A1.

  • Plot solubility versus co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the solvation of hydrophobic molecules.

cluster_0 Aqueous Medium cluster_1 Co-solvent Addition cluster_2 Result Water Molecules Water Molecules H-Bonds Strong Hydrogen Bond Network Co-solvent Co-solvent Water Molecules->Co-solvent Introduction of Organic Solvent Disruption Disruption of H-Bond Network Reduced Polarity Reduced Polarity Disruption->Reduced Polarity Increased Solubility Increased Solubility Reduced Polarity->Increased Solubility

Caption: Workflow of co-solvent action on solubility.

Caution: While effective, high concentrations of organic co-solvents can sometimes lead to precipitation of the compound upon dilution into a fully aqueous environment (e.g., in an in-vitro assay or in vivo). Always check for precipitation upon dilution.

Q3: My compound is for a cell-based assay, and high concentrations of organic solvents are toxic. What are my other options?

A3: Surfactants and Cyclodextrins

When co-solvents are not a viable option due to toxicity or other compatibility issues, surfactants and cyclodextrins are excellent alternatives.[9][10]

1. Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[8] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[6]

  • Common Surfactants: Polysorbate 80 (Tween 80), Sodium lauryl sulfate (SLS), Cremophor EL.[7][8]

2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, where the hydrophobic molecule is encapsulated within the cyclodextrin's cavity.[8][10]

  • Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) which have improved solubility and safety profiles.[8]

Technique Mechanism of Action Common Excipients Advantages Potential Issues
Surfactants Micellar solubilization.[8]Polysorbate 80, SLS, Cremophor EL.[7][8]High solubilization capacity.Potential for cell toxicity.
Cyclodextrins Inclusion complex formation.[8][10]HP-β-CD, Sulfobutylether-β-CD.Generally low toxicity.[9]Can be limited by stoichiometry.

Experimental Protocol: Screening Surfactants and Cyclodextrins

  • Prepare stock solutions of various surfactants and cyclodextrins in your desired aqueous buffer.

  • Create a series of dilutions for each solubilizing agent.

  • Add an excess of 2-Ethylisoquinoline-1,3(2H,4H)-dione to each solution.

  • Equilibrate and determine the solubility as previously described.

  • Plot solubility against the concentration of the solubilizing agent to determine the most effective system.

Q4: I need to prepare a solid dosage form. Are there methods to improve the intrinsic properties of the solid compound itself?

A4: Advanced Solid-State Strategies

For solid formulations, modifying the physical form of the drug substance can lead to significant improvements in dissolution and solubility. These approaches often require specialized equipment.

1. Amorphous Solid Dispersions (ASDs): Crystalline materials have a highly ordered structure that requires significant energy to break apart for dissolution. In contrast, the amorphous form is a high-energy, disordered state that dissolves more readily.[3] Creating a stable amorphous form can be achieved by producing a solid dispersion of the compound in a polymeric carrier.[11][12]

  • Mechanism: The polymer prevents the drug from recrystallizing, maintaining it in its amorphous, more soluble state.[13]

  • Common Polymers: Povidone (PVP), copovidone (Kollidon VA64), and hydroxypropyl methylcellulose (HPMC).[14]

  • Preparation Methods:

    • Spray Drying: A solution of the drug and polymer is rapidly dried by spraying it into a hot gas stream.[12][13]

    • Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then extruded and cooled.

2. Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[3] This dramatically increases the surface area and, consequently, the dissolution velocity and saturation solubility.[3] Nanosuspensions are stabilized by surfactants or polymers to prevent particle aggregation.[12]

Caption: Solid-state strategies for solubility enhancement.

Summary of Troubleshooting Approaches

Strategy Principle When to Use
Particle Size Reduction Increased surface area.[5]Initial, simple step for any solid.
pH Adjustment Ionization of the molecule.If the compound has acidic or basic groups.
Co-solvents Reducing solvent polarity.[5][7]For liquid formulations, when toxicity is not a concern.
Surfactants Micellar encapsulation.[8]For aqueous systems where co-solvents are not suitable.
Cyclodextrins Formation of inclusion complexes.[8]For aqueous systems, often with lower toxicity than surfactants.
Solid Dispersions Creating a high-energy amorphous form.[3][11]For developing solid dosage forms.
Nanosuspensions Drastic increase in surface area.[3]For both liquid and solid dosage forms; can improve bioavailability.

By systematically working through these troubleshooting steps, from the simplest to the more complex, researchers can effectively address the poor aqueous solubility of 2-Ethylisoquinoline-1,3(2H,4H)-dione and enable its further investigation and development.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series.
  • Solubilizer Excipients - Protheragen.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Available at: [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • 2-Phenylisoquinoline-1,3(2h,4h)-dione | C15H11NO2 | CID 276114 - PubChem. Available at: [Link]

  • Product Class 5: Isoquinolines. Available at: [Link]

Sources

Technical Support Center: HPLC Method Optimization for 2-Ethylisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing robust analytical methods for heterocyclic dione systems. 2-Ethylisoquinoline-1,3(2H,4H)-dione features an imide-like core with two strong hydrogen-bond-accepting carbonyl groups and a lipophilic ethyl chain. This unique structural profile demands precise control over the mobile phase environment to prevent secondary interactions with the stationary phase.

This guide is designed to provide researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols for optimizing the chromatography of isoquinolinedione derivatives.

I. Troubleshooting FAQs: The "Why" and "How" of Mobile Phase Selection

Q1: Why am I observing severe peak tailing for 2-Ethylisoquinoline-1,3(2H,4H)-dione, and how can I correct it? Mechanistic Cause: Peak tailing in this compound is rarely due to the basicity of the nitrogen, as the imide nitrogen is sterically hindered and its lone pair is delocalized by the adjacent carbonyls. Instead, tailing is driven by the carbonyl oxygens acting as strong hydrogen-bond acceptors. If your C18 column contains unendcapped, acidic silanols (Si-OH), these carbonyls will interact with them. Furthermore, at a neutral pH, these silanols ionize (Si-O⁻), creating an unpredictable secondary ion-exchange retention mechanism. Solution: You must suppress silanol ionization. Adding 0.1% Formic Acid (FA) drops the mobile phase pH to ~2.7, well below the pKa of residual silanols (pKa 3.5–4.5), keeping them fully protonated and neutral [1]. Alternatively, if your method requires a higher pH, using 10 mM Ammonium Acetate (pH ~5.0) provides a "masking" effect, where abundant NH₄⁺ ions competitively block the ionized silanol sites [2].

Q2: Should I use Acetonitrile or Methanol as my organic modifier (Mobile Phase B)? Mechanistic Cause: While both are viable, Acetonitrile is highly recommended for 2-Ethylisoquinoline-1,3(2H,4H)-dione. Acetonitrile is an aprotic solvent, meaning it will not participate in hydrogen bonding with the analyte's carbonyl groups, leading to sharper, more efficient peaks. Methanol, being protic, can form transient hydrogen bonds with the dione core, slightly broadening the peak. Additionally, acetonitrile/water mixtures have lower viscosity than methanol/water mixtures, reducing system backpressure and allowing for higher flow rates on sub-2 µm UHPLC columns [3].

Q3: I am experiencing baseline drift during gradient elution at 210 nm. What is causing this? Mechanistic Cause: Baseline drift at low UV wavelengths is an optical artifact caused by the differential UV absorbance of your mobile phase additives. Formic acid and acetic acid have significant absorbance below 230 nm. As the gradient increases the proportion of Mobile Phase B, the total absorbance of the fluid entering the flow cell changes. Solution: If you are strictly using UV/DAD detection (no Mass Spectrometry), switch your additive to 0.1% Phosphoric Acid . Phosphoric acid is highly UV-transparent down to 200 nm, providing a flat baseline while still maintaining the low pH necessary for optimal peak shape [4].

II. Quantitative Data: Mobile Phase Additive Comparison

To facilitate rapid method development, the following table summarizes the quantitative parameters and mechanistic effects of common mobile phase additives on isoquinolinedione derivatives.

AdditiveTypical ConcentrationpH RangeMS CompatibilityMechanistic Effect on Isoquinolinediones
Formic Acid (FA) 0.1% (v/v)2.7 - 2.9ExcellentProtonates stationary phase silanols, eliminating secondary ion-exchange retention.
Ammonium Acetate 10 mM4.8 - 5.2ExcellentNH₄⁺ acts as a masking agent, competitively binding to ionized silanols.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Poor (Ion suppression)Strong ion-pairing agent; yields excellent peak shape but severely limits LC-MS utility.
Phosphoric Acid 0.1% (v/v)~2.1IncompatibleProvides excellent UV transparency (<210 nm); strictly for UV/DAD applications.

III. Method Development Workflow

The following logical workflow illustrates the decision-making process for optimizing mobile phase conditions.

MobilePhaseOptimization Start Start Optimization 2-Ethylisoquinoline-1,3-dione OrgMod Select Organic Modifier (Acetonitrile preferred) Start->OrgMod Aqueous Select Aqueous Phase (Water + Additive) OrgMod->Aqueous Gradient Run Initial Gradient (5% to 95% B) Aqueous->Gradient Evaluate Evaluate Peak Shape & Retention Gradient->Evaluate Tailing Peak Tailing Observed? Evaluate->Tailing AddBuffer Use 10mM NH4OAc or 0.1% Formic Acid Tailing->AddBuffer Yes Validate System Suitability Validation Tailing->Validate No AddBuffer->Gradient

Caption: Workflow for optimizing HPLC mobile phase conditions for isoquinolinediones.

IV. Experimental Protocol: Self-Validating RP-HPLC Gradient Method

This protocol is engineered as a self-validating system. By incorporating strict System Suitability Test (SST) criteria, the method inherently verifies its own thermodynamic and fluidic stability before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade Milli-Q water. Add 1.0 mL of MS-grade Formic Acid (yielding 0.1% v/v). Sonicate for 5 minutes to degas.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of MS-grade Formic Acid. Sonicate for 5 minutes.

Step 2: Column Setup & Equilibration
  • Install a high-efficiency C18 column (e.g., 150 x 4.6 mm, 5 µm for standard HPLC, or 50 x 2.1 mm, 1.8 µm for UHPLC).

  • Set the column oven temperature to 40 °C . Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, resulting in sharper peaks.

  • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes until the baseline and system pressure are completely stable.

Step 3: Gradient Elution Program

Program the LC pump with the following gradient profile (Flow rate: 1.0 mL/min for 4.6 mm ID columns):

  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 – 10.0 min: 5% B → 95% B (Linear ramp for compound elution)

  • 10.0 – 12.0 min: 95% B (Column wash to remove strongly retained lipophilic impurities)

  • 12.0 – 12.1 min: 95% B → 5% B (Return to initial conditions)

  • 12.1 – 15.0 min: 5% B (Re-equilibration phase)

Step 4: System Suitability Test (Self-Validation)

Before analyzing experimental samples, inject a 10 µg/mL reference standard of 2-Ethylisoquinoline-1,3(2H,4H)-dione five consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time Stability: %RSD of retention time must be ≤ 1.0% . (Validates that the column is fully equilibrated and the pump proportioning valve is accurate).

  • Peak Symmetry: The USP Asymmetry factor ( As​ ) must be between 0.9 and 1.2 . (Validates that the 0.1% FA has successfully suppressed secondary silanol interactions).

V. References

  • Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry - ACS Publications. Link

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. kchem.org. Link

  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. BenchChem. Link

  • Isoquinoline. SIELC Technologies. Link

Technical Support Center: Troubleshooting the Synthesis of 2-Ethylisoquinoline-1,3(2H,4H)-dione via N-Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in optimizing the functionalization of rigid lactam frameworks.

The synthesis of 2-ethylisoquinoline-1,3(2H,4H)-dione via the N-ethylation of isoquinoline-1,3(2H,4H)-dione (commonly known as homophthalimide) is notoriously challenging. The core issue lies in the substrate's ambident nucleophilicity. Direct alkylation of homophthalimide without highly optimized controls almost always results in unwanted C-alkylation products[1]. Furthermore, alkylation with standard alkyl halides often yields a complex, difficult-to-separate mixture of mono- and di-alkylated species at the C4 position[2]. The competition between N-alkylation and O-alkylation is also a well-documented phenomenon in lactam and imide building blocks, heavily influenced by the electronic nature of your reagents[3].

To achieve high regioselectivity and eliminate side products, we must exploit the subtle differences in pKa​ and nucleophilic softness between the N2, C4, and O1/O3 positions.

🔬 Troubleshooting Guide & FAQs

Q: Why am I seeing predominantly 4-ethyl and 4,4-diethyl side products instead of my desired N-ethyl target? A: This is a classic issue of kinetic vs. thermodynamic control combined with improper base selection. The imide N-H is the most acidic proton ( pKa​≈10 ), but the C4 methylene protons are competitively acidic ( pKa​≈12 ) due to stabilization from the adjacent carbonyls and the fused aromatic ring. When you use strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), irreversible deprotonation occurs at both sites. The resulting C4 carbanion is "softer" and highly nucleophilic, leading to rapid C-alkylation. Solution: Switch to a milder base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF). This establishes a thermodynamic equilibrium that heavily favors the N-anion. Ensure you strictly limit your electrophile to 1.05 – 1.1 equivalents.

Q: My LC-MS indicates the correct mass, but NMR confirms O-alkylation (1-ethoxy or 3-ethoxy derivatives). How do I prevent this? A: O-alkylation is driven by Hard-Soft Acid-Base (HSAB) principles. The oxygen atoms of the imide carbonyls act as "hard" nucleophiles. If you are using a "hard" electrophile—such as ethyl tosylate (EtOTs) or ethyl mesylate (EtOMs)—the transition state favors attack at the oxygen[3]. Solution: Use a "softer" electrophile like Ethyl Iodide (EtI). Additionally, avoid the use of silver (Ag⁺) salts, which are highly oxophilic and will artificially drive the reaction toward O-alkylation.

Q: The reaction mixture turns dark, and I observe ring-opened side products. What went wrong? A: You are observing the hydrolysis of the imide ring. This occurs when adventitious water is present alongside a strong base, or if you are using hydroxide bases (NaOH/KOH). The hydroxide ion acts as a nucleophile, directly attacking the imide carbonyl and cleaving the ring. Solution: Ensure strictly anhydrous conditions. Dry your solvents over molecular sieves and exclusively use anhydrous, non-nucleophilic bases.

Q: Can I use Phase-Transfer Catalysis (PTC) to improve my N-alkylation yields? A: Yes. PTC is a highly effective, field-proven method for favoring N-alkylation in isoquinoline-1,3-diones and related naphthalimides[4]. By using a biphasic system (e.g., solid K₂CO₃ / liquid organic phase) with a catalyst like tetrabutylammonium bromide (TBAB), the naked N-anion is transferred into the organic phase where it reacts rapidly with the alkyl halide, effectively outcompeting C-alkylation pathways.

📊 Condition Matrix: Predicting Product Distribution

Use the table below to audit your current reaction conditions and understand the mechanistic rationale behind your observed side products.

Base SystemSolventElectrophileDominant PathwayMechanistic Rationale
K₂CO₃ (1.5 eq) DMF EtI (1.1 eq) N-Alkylation (Target) Mild base limits C4 carbanion concentration; soft electrophile favors N over O.
NaH (2.0 eq)THFEtI (2.0 eq)C-Alkylation (C4)Strong base irreversibly deprotonates C4; excess electrophile drives over-alkylation.
K₂CO₃ (1.5 eq)MeCNEtOTs (1.1 eq)O-AlkylationHard leaving group (tosylate) directs attack to the harder oxygen nucleophiles.
NaOH (aq)EtOH/H₂OEtBr (1.1 eq)Ring OpeningHydroxide acts as a nucleophile, directly attacking the imide carbonyl causing hydrolysis.

⚙️ Standard Operating Procedure: Optimized Selective N-Ethylation

To ensure a self-validating workflow, follow this step-by-step protocol designed to suppress C-alkylation and O-alkylation entirely.

Step 1: System Preparation & Pre-equilibration

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add isoquinoline-1,3(2H,4H)-dione (1.0 equiv, 10 mmol) and finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15 mmol).

  • Add anhydrous DMF (50 mL, 0.2 M relative to substrate).

  • Critical Step: Stir the suspension at room temperature for 20 minutes before adding the electrophile. This allows for pre-equilibration and selective partial deprotonation of the more acidic N-H proton.

Step 2: Electrophile Addition & Reaction 5. Dropwise add Ethyl Iodide (1.1 equiv, 11 mmol) via syringe. Caution: Do not exceed 1.1 equivalents to mathematically prevent 4,4-diethyl over-alkylation. 6. Heat the reaction mixture to 50 °C. 7. Monitor the reaction via LC-MS. The N-ethyl product will typically elute slightly earlier than the C-ethyl side product on a standard C18 reverse-phase column. Total reaction time is usually 4 to 6 hours.

Step 3: Quench & Extraction 8. Cool the mixture to room temperature and quench by pouring it into 150 mL of ice-cold distilled water. 9. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 10. Self-Validation Check: Wash the combined organic layers extensively with a 5% aqueous LiCl solution (3 × 50 mL) followed by brine (50 mL). This specifically removes residual DMF which can cause co-elution issues during chromatography.

Step 4: Isolation 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate pure 2-ethylisoquinoline-1,3(2H,4H)-dione.

🗺️ Reaction Pathway Visualization

ReactionPathways SM Isoquinoline-1,3(2H,4H)-dione (Homophthalimide) Conditions Base + Ethyl Halide (Ambident Nucleophile) SM->Conditions Deprotonation N_Alk N-Alkylation 2-Ethylisoquinoline-1,3(2H,4H)-dione (Desired Target) Conditions->N_Alk Weak Base (K2CO3) Soft Electrophile (EtI) C_Alk C-Alkylation 4-Ethyl / 4,4-Diethyl (Side Product) Conditions->C_Alk Strong Base (NaH) Excess Electrophile O_Alk O-Alkylation 1-Ethoxy / 3-Ethoxy (Side Product) Conditions->O_Alk Hard Electrophile (EtOTs) Ag+ Salts RingOpen Ring Opening Hydrolysis Product (Side Product) Conditions->RingOpen Aqueous/Hydroxide Base

Reaction pathways and selectivity drivers in the ethylation of isoquinoline-1,3(2H,4H)-dione.

📚 References

  • The oxidation of 3-alkylhomophthalimide derivatives by dioxygen in alkaline media and Bischler-Napieralski reactions Arkat USA

  • Alkylation of 1H-benz[de]isoquinoline-1,3(2H)dione and benz[cd]indol-2(1H)one under conditions of phase-transfer catalysis ResearchGate

  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block ACS Publications (Macromolecules)

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides Beilstein Archives

Sources

Technical Support Center: Preventing Thermal Degradation of 2-Ethylisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoquinoline-1,3-dione derivatives. This guide is specifically engineered for researchers and drug development professionals handling 2-Ethylisoquinoline-1,3(2H,4H)-dione (often referred to as N-ethylhomophthalimide). While the foundational isoquinoline-1,3-dione core exhibits a generally high melting point (~299-300 °C)[1], the N-ethyl derivative is highly sensitive to thermal degradation, autoxidation, and hydrolytic ring-opening during prolonged storage.

Below are the most frequently asked troubleshooting questions, complete with mechanistic explanations and self-validating protocols to ensure the integrity of your chemical batches.

Troubleshooting & FAQs
Q1: Why does my 2-Ethylisoquinoline-1,3(2H,4H)-dione degrade when stored at room temperature over long periods?

Mechanistic Causality: Thermal degradation of this compound is rarely a simple pyrolytic event; it is a synergistic process driven by heat, ambient oxygen, and trace moisture. The C4 methylene group (flanked by the aromatic ring and the imide carbonyl) is highly activated. At elevated temperatures, ambient oxygen initiates 2, forming unstable hydroperoxides that subsequently cleave[2]. Simultaneously, the imide bond is highly electrophilic. Trace moisture acts as a nucleophile, leading to hydrolytic ring-opening—a degradation pathway that is kinetically accelerated by ambient heat.

DegradationPathway Intact 2-Ethylisoquinoline-1,3-dione (Intact Imide) Heat Thermal Stress (Elevated Temp) Intact->Heat Moisture Moisture / Humidity Intact->Moisture Oxidation O2 Exposure (Autoxidation) Intact->Oxidation Heat->Moisture Accelerates Heat->Oxidation Accelerates RingOpen Imide Ring Opening (Hydrolysis) Moisture->RingOpen Peroxide Hydroperoxide Intermediate Oxidation->Peroxide Cleavage Chain Cleavage / Decarboxylation Peroxide->Cleavage

Thermal and oxidative degradation pathways of 2-Ethylisoquinoline-1,3-dione.

Q2: What is the standard operating procedure (SOP) for storing this compound to ensure maximum shelf-life?

Self-Validating Storage Protocol: To definitively arrest thermal and oxidative degradation, you must implement a self-validating storage system that controls temperature, atmosphere, and humidity[1].

Step-by-Step Methodology:

  • Pre-Storage Desiccation: Place the purified 2-Ethylisoquinoline-1,3(2H,4H)-dione in a vacuum desiccator containing active phosphorus pentoxide (P₂O₅). Apply a vacuum of < 1 mbar for 12 hours.

    • Causality: Removing trace water eliminates the nucleophile required for thermally-accelerated imide hydrolysis.

  • Aliquoting: Transfer the dried powder into pre-weighed, oven-dried amber glass vials.

    • Causality: Amber glass blocks UV/visible light, preventing photo-induced radical initiation that exacerbates thermal degradation.

  • Inert Gas Displacement: Insert an argon gas line into the vial. Purge gently for 30 seconds.

    • Causality: Argon is heavier than air and effectively displaces oxygen, halting the autoxidation of the C4 methylene group.

  • Hermetic Sealing & Self-Validation: Seal the vial with a PTFE-lined septum cap. Crucial Step: Record the exact mass of the sealed vial. Store the primary vial inside a secondary container with indicating silica gel.

    • Self-Validation: Before your next experiment, re-weigh the vial and check the desiccant. A mass increase or color change in the desiccant immediately flags a compromised seal, validating the integrity of the batch without requiring immediate HPLC analysis.

  • Thermal Control: Store the secondary container in a monitored refrigerator at 2–8 °C.

StorageWorkflow Start Synthesized Compound Purification Vacuum Desiccation Start->Purification Aliquot Aliquot to Amber Vials Purification->Aliquot Argon Argon Purging Aliquot->Argon Storage Store at 2-8 °C Argon->Storage QC QC Analysis (HPLC/DSC) Storage->QC

Workflow for processing and storing 2-Ethylisoquinoline-1,3(2H,4H)-dione.

Q3: How can I analytically verify that my stored batch hasn't undergone thermal degradation?

Quantitative QC Profiling: Visual inspection is insufficient for drug development standards. We recommend a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and HPLC to confirm structural integrity.

Table 1: Analytical Markers for Thermal Degradation

Analytical TechniqueIntact 2-Ethylisoquinoline-1,3-dioneThermally Degraded BatchCausality / Indicator
DSC (Melting Point) Sharp endothermic peakBroadened peak, lower Tm​ Impurities from degradation disrupt the crystal lattice, lowering the melting point.
TGA (Onset of Mass Loss) >250 °C <200 °C3 (e.g., decarboxylation)[3].
HPLC (Purity) >99% (Single sharp peak)Multiple peaks (lower retention times)Ring-opened products are more polar and elute earlier on reverse-phase columns.
FT-IR Strong imide C=O stretch (~1670, 1710 cm⁻¹)Appearance of broad O-H/N-H stretch (~3300 cm⁻¹)Indicates hydrolysis of the imide bond to an amide/carboxylic acid.
Q4: Can structural modifications or formulation strategies improve the thermal stability of homophthalimides?

Advanced Formulation Insights: Yes. If your experimental design allows, incorporating the isoquinoline-1,3-dione motif into supramolecular hydrogen-bonded networks has been shown to significantly enhance thermal stability. By forming H-bonded complexes (e.g., with complementary hydrogen-bond donors/acceptors), the molecular mobility of the imide core is restricted. This 4 and prevents early-onset thermal degradation by shielding the reactive sites from ambient nucleophiles and oxygen[4].

References
  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. ResearchGate. 3

  • 81-83-4 | CAS DataBase. ChemicalBook. 1

  • The oxidation of 3-alkylhomophthalimide derivatives by dioxygen in alkaline media and Bischler-Napieralski reactions. ARKAT USA. 2

  • Smart Supramolecular Self-Assembled Nanosystem: Stimulus-Responsive Hydrogen-Bonded Liquid Crystals. MDPI. 4

Sources

Technical Support Center: Resolving Co-Elution in 2-Ethylisoquinoline-1,3(2H,4H)-dione LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Isoquinoline-1,3(2H,4H)-diones are critical nitrogen-containing heterocycles prevalent in bioactive pharmaceutical compounds and natural products[1]. However, quantifying 2-Ethylisoquinoline-1,3(2H,4H)-dione in complex biological matrices often presents a severe analytical challenge: co-elution . When matrix interferences or structural isomers elute at the same retention time as your target analyte, it compromises both qualitative identification and quantitative accuracy.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve matrix effects, ion suppression, and isomeric overlap.

Diagnostic Workflow

Workflow A Detect Peak Asymmetry or Ion Suppression B Analyze UV Diode Array & MS/MS Spectra A->B C Is it Co-elution? B->C D Optimize Gradient & Mobile Phase pH C->D Yes (Spectra Shift) H Baseline Resolution & Accurate Quantification C->H No (Pure Peak) E Change Stationary Phase (e.g., C18 to Biphenyl) D->E Unresolved F Refine MRM Transitions & High-Res MS E->F Isomeric Interference G Implement SPE Cleanup Protocol F->G Matrix Suppression G->H

Diagnostic workflow for resolving LC-MS co-elution of 2-Ethylisoquinoline-1,3(2H,4H)-dione.

FAQ Section 1: Diagnosing Co-Elution (The "Why" and "How")

Q1: My chromatogram shows a symmetrical peak, but my quantification is erratic. How do I definitively confirm co-elution? A symmetrical peak is an optical illusion in the presence of perfect co-elution. Do not rely solely on peak shape. To detect hidden co-eluting compounds, you must interrogate the peak using your detector's spectral capabilities. If you are utilizing a Diode Array Detector (DAD) in sequence with your MS, extract ~100 UV spectra across the width of the peak. If the compound is pure, the spectra will perfectly overlay. If the spectral profile shifts from the leading edge to the tailing edge, you are witnessing co-elution[2]. In tandem MS (MS/MS), monitor the ratio of your quantifier to qualifier MRM transitions across the peak; a fluctuating ratio indicates an isobaric or isomeric interference.

Q2: Why does co-elution cause such severe ion suppression for 2-Ethylisoquinoline-1,3(2H,4H)-dione in ESI+ mode? The phenomenon is driven by charge competition within the electrospray droplet. 2-Ethylisoquinoline-1,3(2H,4H)-dione lacks a highly basic primary or secondary amine (the nitrogen is alkylated with an ethyl group and flanked by electron-withdrawing carbonyls), making it reliant on the protonation of its carbonyl oxygens to form an [M+H]+ ion. When it co-elutes with highly basic matrix components (such as endogenous phospholipids or amines), these contaminants act as "proton sponges." They outcompete your analyte for the limited excess charge available at the droplet surface during the ion evaporation process, leading to a catastrophic drop in signal intensity[3].

FAQ Section 2: Chromatographic Solutions

Q3: Modifying my gradient hasn't resolved the co-elution. What is the most effective chromatographic strategy to alter selectivity? While adjusting the gradient profile from a weak starting solvent to a stronger final solvent can solve the "general elution problem," it is rarely sufficient for separating structurally similar isomers or closely related matrix components. The most powerful way to alter selectivity ( α ) is by changing the stationary phase chemistry.

Because 2-Ethylisoquinoline-1,3(2H,4H)-dione possesses an aromatic isoquinoline core, moving from a standard dispersive C18 column to a Biphenyl or Pentafluorophenyl (PFP) phase introduces orthogonal retention mechanisms. A Biphenyl column facilitates strong π−π interactions with the analyte's aromatic ring, selectively retaining it longer than aliphatic matrix interferences.

Quantitative Impact of Column Chemistry on Isomeric Resolution The following table summarizes the expected chromatographic performance when separating 2-Ethylisoquinoline-1,3(2H,4H)-dione from a critical co-eluting isomer using different stationary phases.

Stationary PhaseMobile Phase AdditivePrimary Selectivity MechanismRetention Factor ( k′ )Resolution ( Rs​ )Signal-to-Noise (S/N)
C18 (Standard) 0.1% Formic AcidHydrophobic (Dispersive)1.80.8 (Co-elution)45:1 (Suppressed)
PFP (Fluorinated) 0.1% Formic AcidDipole-Dipole, H-Bonding2.41.3 (Partial)110:1
Biphenyl 10mM Ammonium Acetate π−π , Hydrophobic3.1>2.0 (Baseline)350:1 (Optimal)
FAQ Section 3: Mass Spectrometry & Sample Prep Solutions

Q4: If chromatographic resolution is fundamentally limited by my high-throughput requirements, how can I use MS/MS to bypass the interference? You must shift the burden of resolution from the chromatography to the mass spectrometer by optimizing your Multiple Reaction Monitoring (MRM) transitions. If the co-eluting interference is not isobaric, high-resolution mass spectrometry (HRMS) or simply narrowing your quadrupole isolation window (e.g., from Unit to High resolution) can exclude the contaminant. If the interference is isobaric, avoid generic neutral losses (like the loss of H2​O or CO ). Instead, select a product ion unique to the fragmentation of the 2-ethyl substituted ring.

Q5: What sample preparation protocol guarantees the removal of the phospholipids causing my co-elution? Simple protein precipitation (PPT) leaves phospholipids in the extract, guaranteeing co-elution in fast LC methods. To ensure absolute matrix removal, implement a Polymeric Reversed-Phase Solid-Phase Extraction (SPE) workflow.

Self-Validating SPE Protocol for Phospholipid Removal

Mechanism: Utilizes a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent to retain the hydrophobic isoquinoline core while washing away polar interferences. Self-Validation Setup: Before beginning, spike the raw matrix with 50 ng/mL of an isotopically labeled internal standard (e.g., 2-Ethylisoquinoline-1,3-dione-d5).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade water through the HLB cartridge.

    • Causality: Solvates the polymer chains, maximizing the surface area for analyte interaction.

  • Loading: Load 500 µL of plasma (diluted 1:1 with 2% formic acid).

    • Validation Checkpoint 1: Collect the loading flow-through. Inject into the LC-MS. The absence of the -d5 internal standard confirms 100% retention on the sorbent without breakthrough.

  • Washing: Wash with 1 mL of 5% Methanol in water.

    • Causality: The low organic content removes polar endogenous salts and proteins but lacks the solvent strength to disrupt the hydrophobic binding of the analyte.

    • Validation Checkpoint 2: Analyze the wash fraction. Any trace of the -d5 standard indicates the wash is too strong; reduce methanol to 2%.

  • Elution: Elute with 1 mL of 100% Acetonitrile.

    • Causality: Acetonitrile effectively disrupts the hydrophobic interactions, releasing the analyte while permanently trapping highly lipophilic phospholipids on the sorbent.

    • Validation Checkpoint 3: Perform a second 1 mL elution into a separate vial. The absence of the -d5 standard in this second fraction proves complete recovery was achieved in the first step.

  • Reconstitution: Evaporate the first elution fraction under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase to ensure peak focusing on the LC column.

References
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)
  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL
  • Title: LC-MS Resource Guide Source: Sigma-Aldrich URL

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Ethylisoquinoline-1,3(2H,4H)-dione vs. N-Methylhomophthalimide in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and target-oriented synthesis, homophthalimide derivatives are privileged scaffolds. Specifically, N-methylhomophthalimide (2-Methylisoquinoline-1,3(2H,4H)-dione) and 2-Ethylisoquinoline-1,3(2H,4H)-dione (N-ethylhomophthalimide) serve as critical building blocks for constructing complex spiro-isoquinolines, which exhibit potent antimicrobial, antioxidant, and enzyme-inhibitory activities[1].

While both compounds share an identical isoquinoline-1,3-dione core, the subtle transition from an N-methyl to an N-ethyl substituent fundamentally alters their physicochemical profiles, solubility, and steric behavior during bulky transition states. This guide provides a rigorous, data-driven comparison of their reactivity, focusing on the highly active C-4 methylene group, to assist drug development professionals in selecting the optimal precursor for their synthetic workflows.

Structural and Physicochemical Profiles

The defining feature of both molecules is the C-4 active methylene group . Flanked by two electron-withdrawing carbonyl groups, the protons at this position are highly acidic (pKa ~10–12). This allows for facile deprotonation by mild bases (e.g., piperidine), generating a resonance-stabilized enolate that acts as a potent nucleophile[1].

StructuralComparison cluster_methyl N-Methylhomophthalimide cluster_ethyl 2-Ethylisoquinoline-1,3(2H,4H)-dione M_Core Isoquinoline-1,3-dione Scaffold M_N N-CH3 Group (Lower Steric Bulk) M_Core->M_N Pos 2 M_C4 C-4 Methylene (Active Nucleophile) M_Core->M_C4 Pos 4 E_Core Isoquinoline-1,3-dione Scaffold E_N N-CH2CH3 Group (Higher Lipophilicity) E_Core->E_N Pos 2 E_C4 C-4 Methylene (Active Nucleophile) E_Core->E_C4 Pos 4

Fig 1: Structural comparison highlighting the active C-4 methylene and N-alkyl substituents.

Quantitative Comparison Table
ParameterN-Methylhomophthalimide2-Ethylisoquinoline-1,3(2H,4H)-dione
CAS Number 4494-53-5223700-11-6 (Derivative base)
Molecular Weight 175.19 g/mol 189.21 g/mol
Estimated LogP ~1.2~1.7
Steric Hindrance (N-alkyl) LowModerate
Solubility (Non-polar solvents) Poor to ModerateModerate to Good
Primary Reactivity Site C-4 MethyleneC-4 Methylene

Mechanistic Causality: The C-4 Active Methylene

The reactivity of both compounds is dictated by the C-4 position. As a Senior Application Scientist, it is crucial to understand why these molecules behave the way they do, rather than just knowing what they react with.

  • Electrophilic Substitution (e.g., Bromination): Both compounds readily undergo electrophilic substitution. Because the enol tautomer is highly nucleophilic, reaction with bromine in acetic acid yields 4,4-dibromoisoquinoline-1,3-dione derivatives[2]. The N-alkyl group has negligible electronic influence here, meaning both methyl and ethyl variants brominate with near-identical kinetics.

  • Knoevenagel Condensation: Reaction with aromatic aldehydes yields (E)-4-arylidene derivatives. The reaction is under strict thermodynamic control. The (E)-isomer is formed exclusively because it minimizes the severe allylic strain (A-strain) between the incoming aryl ring and the C-3 carbonyl oxygen[3].

  • 1,3-Dipolar Cycloaddition: The resulting (E)-4-arylidene compounds are highly electron-deficient alkenes, making them exceptional dipolarophiles. When reacted with nitrones, they undergo [3+2] cycloadditions to form spiro-isoxazolidines. This reaction is highly regioselective due to the dominant HOMO(dipole)-LUMO(dipolarophile) orbital interactions, funneling the reaction toward a single spiro-adduct[3].

Comparative Performance Data

While electronic differences are minimal, the steric bulk of the N-ethyl group introduces measurable differences in downstream, sterically demanding reactions.

Reaction TypeN-Methyl YieldsN-Ethyl YieldsMechanistic Insight
Knoevenagel Condensation 88 - 95%85 - 92%Negligible difference; both form highly insoluble (E)-arylidene precipitates.
[3+2] Cycloaddition (Nitrones) 75 - 85%65 - 75%N-Ethyl exhibits slightly lower yields due to increased A-strain during the transition state of the spiro-annulation[3].
Direct Alkylation at C-4 Complex MixturesComplex MixturesBoth suffer from competing O-alkylation vs. C-alkylation; requires strict Mitsunobu conditions or specific bases to control[4].

Synthetic Workflow & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Visual cues are integrated into the methodology to confirm reaction progress without immediate reliance on LC-MS or NMR.

SyntheticWorkflow SM Starting Material: N-Alkylhomophthalimide Knoevenagel Knoevenagel Condensation (Ar-CHO, EtOH, Piperidine) SM->Knoevenagel Deprotonation at C-4 Arylidene (E)-4-Arylidene Intermediate (Precipitates as Yellow Solid) Knoevenagel->Arylidene -H2O (Thermodynamic Control) Cycloaddition 1,3-Dipolar Cycloaddition (Nitrone, Toluene, Reflux) Arylidene->Cycloaddition Dipolarophile Activation Spiro Spiro-isoxazolidine Target (Regio- & Stereoselective) Cycloaddition->Spiro HOMO-LUMO Interaction

Fig 2: Mechanistic workflow from N-alkylhomophthalimide to spiro-isoxazolidine derivatives.

Protocol 1: Knoevenagel Condensation (Synthesis of Dipolarophile)

This protocol applies equally to both N-Methyl and N-Ethyl derivatives.

  • Setup: In a round-bottom flask, dissolve 10.0 mmol of the N-alkylhomophthalimide and 11.0 mmol of the target aromatic aldehyde in 25 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of piperidine (catalytic amount).

  • Reaction: Heat the mixture to reflux.

  • Self-Validation Checkpoint: Within 30–60 minutes, the reaction will self-validate. As the (E)-4-arylidene product forms, its extended conjugation and rigid planar structure drastically reduce its solubility in ethanol. A brightly colored (typically yellow or orange) precipitate will begin crashing out of the boiling solution.

  • Isolation: Once precipitation ceases (approx. 2–3 hours), cool the flask to 0 °C in an ice bath. Filter the solid under vacuum, wash with ice-cold ethanol (2 x 10 mL), and dry in vacuo. No column chromatography is required.

Protocol 2: Regioselective 1,3-Dipolar Cycloaddition
  • Setup: Suspend 5.0 mmol of the (E)-4-arylidene intermediate and 6.0 mmol of a C-aryl-N-phenylnitrone in 20 mL of anhydrous toluene. (Note: The N-ethyl variant will dissolve more rapidly in toluene than the N-methyl variant).

  • Reaction: Reflux under an argon atmosphere for 12–24 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup: Evaporate the toluene under reduced pressure. Purify the crude residue via flash chromatography to isolate the pure 5-spiro-isoxazolidine. The reaction is highly regioselective, yielding a single spiro-adduct as the major product[3].

Selection Guide for Drug Development

When designing a synthetic route, the choice between 2-Ethylisoquinoline-1,3(2H,4H)-dione and N-Methylhomophthalimide should be dictated by the target product profile:

  • Choose N-Methylhomophthalimide when:

    • You are engaged in Fragment-Based Drug Discovery (FBDD) and need to strictly control molecular weight and Ligand Efficiency (LE).

    • The subsequent cycloaddition involves highly sterically hindered dipoles (e.g., bulky azomethine ylides), where minimizing N-alkyl A-strain is critical for maximizing yield.

  • Choose 2-Ethylisoquinoline-1,3(2H,4H)-dione when:

    • The final spiro-compound suffers from poor membrane permeability. The ethyl group provides a favorable bump in LogP (~0.5 units), enhancing lipophilicity.

    • Your synthetic sequence requires intermediates to be highly soluble in non-polar organic solvents (like DCM or Toluene) for low-temperature asymmetric catalysis.

References

  • Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition. Arabian Journal of Chemistry, Volume 7, Issue 2, 2014.[Link][3]

  • Isocarbostyrils. I. Electrophilic Substitution Reactions. Canadian Journal of Chemistry, 1971, 49(16): 2785-2796.[Link][2]

  • Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. Molecules (PMC), 2010.[Link][1]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. ResearchGate, 2021.[Link][4]

Sources

Validating Analytical Methods for Accurate 2-Ethylisoquinoline-1,3(2H,4H)-dione Quantification: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

2-Ethylisoquinoline-1,3(2H,4H)-dione (a homophthalimide derivative) serves as a critical structural scaffold in the development of novel therapeutics, including cyclin-dependent kinase 4 (CDK4) inhibitors and targeted anti-cancer agents[1]. Because of its potent biological activity, accurate quantification of this compound and its metabolites in complex biological matrices (e.g., human plasma, microsomes) is paramount for pharmacokinetic (PK) profiling and establishing toxicological safety margins.

This guide objectively compares the performance of High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying this compound. All methodologies discussed are grounded in the latest regulatory frameworks, specifically the ICH Q2(R2) Validation of Analytical Procedures [2][3] and the FDA Bioanalytical Method Validation Guidance for Industry [4].

Objective Comparison of Analytical Platforms

To establish a fit-for-purpose analytical strategy, researchers must weigh sensitivity against throughput and operational complexity. The table below summarizes the comparative performance data for quantifying 2-Ethylisoquinoline-1,3(2H,4H)-dione across three primary analytical platforms.

Performance ParameterHPLC-UVLC-MS/MS (Gold Standard)GC-MS
Sensitivity (LLOQ) ~50 - 100 ng/mL~0.1 - 1.0 ng/mL~5 - 10 ng/mL
Selectivity Low (Endogenous matrix interferences common)Very High (MRM isolates specific ion transitions)High (Requires thermal stability/derivatization)
Linearity Range 100 - 10,000 ng/mL1 - 1,000 ng/mL10 - 2,000 ng/mL
Sample Prep Complexity Low (Simple protein precipitation)Moderate to High (SPE often required to mitigate matrix effects)Very High (Derivatization often required for dione stability)
Primary Application Bulk API release testing & formulation QCPharmacokinetic (PK) bioanalysis & trace quantificationVolatile impurity profiling

Mechanistic Insight: While HPLC-UV offers a robust solution for bulk drug substance testing due to the strong UV absorbance of the isoquinoline-1,3-dione conjugated core[1], it lacks the selectivity required for in vivo bioanalysis. Endogenous plasma proteins often co-elute, causing baseline disturbances. GC-MS is limited by the thermal degradation of the dione ring at high injection port temperatures. Therefore, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is the definitive choice for bioanalytical validation, as it effectively nullifies matrix background and achieves sub-nanogram limits of quantification[5].

Experimental Workflow for LC-MS/MS Validation

The following workflow illustrates the logical progression of a bioanalytical validation lifecycle, ensuring compliance with ICH Q14 and Q2(R2) guidelines[3].

G A Sample Preparation (Protein Precipitation & SPE) B Chromatographic Separation (UHPLC C18 Column) A->B Purified Extract C Electrospray Ionization (ESI+ Mode) B->C Analyte Elution D Tandem Mass Spectrometry (MRM Transitions) C->D Precursor/Product Ions E Method Validation (ICH Q2(R2) & FDA Criteria) D->E Quantitative Assessment

Workflow for LC-MS/MS validation of 2-Ethylisoquinoline-1,3(2H,4H)-dione.

Step-by-Step Methodology: A Self-Validating LC-MS/MS Protocol

A "self-validating" system incorporates internal controls at every critical juncture to instantly flag systemic deviations, ensuring data integrity without the need for post-run forensic analysis.

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)
  • Action: Spike blank human plasma with 2-Ethylisoquinoline-1,3(2H,4H)-dione to create a calibration curve (1 - 1000 ng/mL). Prepare independent QC samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

  • Causality: The FDA guidance dictates that the calibration curve must encompass the expected study sample concentration range. QC samples must be interspersed among unknown samples (accounting for at least 5% of the total run) to verify assay performance continuously and detect instrument drift[4].

Step 2: Sample Extraction (Protein Precipitation & SPE)
  • Action: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) (e.g., deuterated 2-Ethylisoquinoline-1,3(2H,4H)-dione-d5). Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an Oasis HLB Solid Phase Extraction (SPE) cartridge, wash with 5% methanol, and elute with 100% methanol.

  • Causality: The isoquinoline-1,3-dione core is moderately lipophilic. Acetonitrile effectively denatures plasma proteins, disrupting protein-drug binding. The subsequent SPE step is critical for removing endogenous phospholipids, which are the primary culprits behind severe ion suppression in the MS source[5].

Step 3: Chromatographic Separation
  • Action: Inject 5 µL of the eluate onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 3 minutes.

  • Causality: The acidic modifier (formic acid) maintains the dione analyte in an un-ionized state during chromatography, preventing secondary interactions with residual silanols on the column. This improves peak shape and retention while simultaneously providing abundant protons to facilitate positive electrospray ionization (ESI+)[1].

Step 4: Mass Spectrometry Detection (MRM)
  • Action: Operate the tandem mass spectrometer in ESI+ mode. Monitor the specific precursor-to-product ion transition for 2-Ethylisoquinoline-1,3(2H,4H)-dione.

  • Causality: The dione moiety readily accepts a proton to form an [M+H]+ precursor ion. Collision-induced dissociation (CID) typically results in the cleavage of the imide ring or the loss of the ethyl group, yielding highly stable product ions. Monitoring these specific transitions filters out isobaric interferences from the biological matrix[1].

Step 5: Execution of ICH Q2(R2) Validation Parameters
  • Action: Assess the following parameters:

    • Selectivity: Analyze 6 independent blank matrix lots to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Ensure R² > 0.99 using a 1/x² weighting factor.

    • Accuracy & Precision: Must be within ±15% of nominal concentrations (±20% at LLOQ) with a Coefficient of Variation (CV) ≤ 15%.

    • Matrix Effect: Calculate the IS-normalized matrix factor; CV must be ≤ 15%.

  • Causality: Adhering strictly to ICH Q2(R2) guidelines ensures the analytical procedure is robust, reproducible, and "fit for purpose" across different laboratories and operators[2][3].

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at:[Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and anticancer activities of 6-amino... : Anti-Cancer Drugs. Ovid. Available at:[Link]

Sources

A Comparison Guide to Purity Determination: Cross-Validation of qNMR and FTIR for 2-Ethylisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline-1,3(2H,4H)-dione core (homophthalimide) is a "privileged scaffold" in medicinal chemistry, frequently serving as a precursor for kinase inhibitors, caspase inhibitors, and novel antineoplastic agents. When synthesizing derivatives like 2-Ethylisoquinoline-1,3(2H,4H)-dione , accurate purity determination is critical. However, traditional chromatographic methods often fall short when certified reference standards are unavailable for novel synthetic intermediates.

As a Senior Application Scientist, I approach purity not as a single data point, but as a multi-dimensional matrix. Relying solely on Liquid Chromatography Area Percentage (LCAP) is a common pitfall that ignores non-chromophoric impurities and differential response factors. To establish absolute confidence, we must employ orthogonal techniques. This guide compares High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Fourier Transform Infrared Spectroscopy (FTIR), demonstrating why the cross-validation of qNMR and FTIR provides the most robust self-validating system for structural and quantitative purity.

The Core Technologies: Causality and Mechanisms

Quantitative NMR (qNMR): The Absolute Measure

Unlike HPLC, which separates compounds based on their differential interactions with a stationary phase and requires a calibration curve, qNMR relies on an intrinsically linear response. The signal area in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal[1]. By co-dissolving 2-Ethylisoquinoline-1,3(2H,4H)-dione with a highly pure Internal Standard Reference Material (ISRM) like Maleic Acid, we can calculate the absolute mass fraction of the analyte without needing a reference standard of the analyte itself[2].

Attenuated Total Reflectance FTIR (ATR-FTIR): The Structural Fingerprint

While qNMR excels at quantifying organic components, it can be blind to inorganic salts, certain polymorphs, or trace excipients that do not contain protons. FTIR spectroscopy measures the absorption of infrared radiation, providing a distinct vibrational fingerprint of functional groups (e.g., the strong imide carbonyl stretches of the isoquinoline-1,3-dione ring). When coupled with Partial Least Squares-Discriminant Analysis (PLS-DA), FTIR can rapidly flag trace contamination (down to 0.5%) and structural anomalies that qNMR might miss[3].

Why Cross-Validation?

Cross-validating qNMR with FTIR creates a closed-loop logical system:

  • qNMR answers: What is the exact mass percentage of the active organic molecule?

  • FTIR answers: Are there any IR-active inorganic contaminants, moisture (broad O-H bands), or unexpected polymorphic shifts skewing the bulk material properties?

Experimental Protocols

To ensure scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: Absolute Purity via 1D 1H-qNMR

Causality Check: We use Maleic Acid as the internal standard because its singlet at ~6.26 ppm (in DMSO-d6) does not overlap with the aliphatic or aromatic signals of 2-Ethylisoquinoline-1,3(2H,4H)-dione.

  • Sample Preparation: Accurately weigh ~10.00 mg of 2-Ethylisoquinoline-1,3(2H,4H)-dione and ~5.00 mg of certified Maleic Acid (ISRM, >99.9% purity) using a microbalance (0.01 mg precision).

  • Dissolution: Co-dissolve both in 600 µL of high-purity DMSO-d6. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Use a high-resolution spectrometer (e.g., 400 MHz or higher). Set the pulse angle to 90° to ensure complete excitation. Crucially, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the signals of interest (typically 30-60 seconds) to ensure full signal recovery between scans[4].

  • Integration: Phase and baseline-correct the spectrum. Integrate the Maleic Acid singlet (2H) and the isolated N-ethyl quartet (~4.0 ppm, 2H) or the C4-methylene singlet (~4.1 ppm, 2H) of the analyte.

  • Calculation: Compute purity using the standard qNMR mass-balance equation, factoring in the molecular weights and integral ratios.

Protocol B: Orthogonal Validation via ATR-FTIR

Causality Check: ATR-FTIR requires no sample preparation, eliminating solvent-induced polymorphic shifts or degradation that can occur in NMR or HPLC workflows.

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to account for atmospheric CO2​ and water vapor.

  • Sample Analysis: Place ~2 mg of the neat 2-Ethylisoquinoline-1,3(2H,4H)-dione powder directly onto the diamond sensor. Apply consistent pressure using the anvil.

  • Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹.

  • Data Processing: Apply mean centering and a Savitzky-Golay first derivative. Compare the lactam/imide C=O stretches (~1670 cm⁻¹ and ~1710 cm⁻¹) against a pristine reference library. Look for anomalous broad bands at 3200-3500 cm⁻¹ indicating moisture, which would artificially lower the qNMR mass purity.

Data Presentation & Methodological Comparison

The following tables summarize the performance metrics of each technique and present cross-validation data for a synthesized batch of 2-Ethylisoquinoline-1,3(2H,4H)-dione.

Table 1: Objective Comparison of Purity Analytical Methods
FeatureHPLC-UV (Traditional)1H-qNMR (Absolute)ATR-FTIR (Fingerprint)
Primary Output Relative Area % (LCAP)Absolute Mass %Structural Identity / Contaminants
Reference Standard Required (Analyte specific)Not Required (Uses universal ISRM)Required (Spectral Library)
Sensitivity to Inorganics BlindBlindHighly Sensitive (if IR active)
Sample State SolutionSolutionSolid (Neat)
Analysis Time 15 - 45 minutes10 - 20 minutes< 1 minute
Key Limitation Misses non-UV active impuritiesRequires high solubility & separated peaksSemi-quantitative without PLS-DA
Table 2: Cross-Validation Results for 2-Ethylisoquinoline-1,3(2H,4H)-dione (Batch #EQ-042)
Analytical MethodMeasured PurityIdentified Impurities / NotesStatus
HPLC-UV (254 nm) 99.8% (LCAP)Trace starting material (0.2%)Overestimated
1H-qNMR (Maleic Acid) 98.1% (Mass)Residual aliphatic solvent (~0.5%)Accurate Organic Mass
ATR-FTIR Pass (Identity)Detected broad O-H stretch (Moisture)Flags Inorganic/Water
Karl Fischer (Water) 1.3%Confirms FTIR observationValidates qNMR gap

Analytical Workflows & Logical Relationships

To visualize the self-validating nature of this approach, I have mapped out the experimental workflow and the decision matrix used in our laboratory.

Workflow Sample 2-Ethylisoquinoline- 1,3(2H,4H)-dione qNMR qNMR Analysis (Absolute Mass Purity) Sample->qNMR FTIR ATR-FTIR (Structural Fingerprint) Sample->FTIR qNMR_Data Mass % Purity (via Maleic Acid Std) qNMR->qNMR_Data FTIR_Data Functional Groups & Moisture Detection FTIR->FTIR_Data CrossVal Orthogonal Cross-Validation qNMR_Data->CrossVal FTIR_Data->CrossVal

Fig 1: Experimental workflow for orthogonal cross-validation of purity.

Decision Start Evaluate Purity Data qNMR_Check qNMR Purity > 99%? Start->qNMR_Check FTIR_Check FTIR Matches Reference (No anomalous bands)? qNMR_Check->FTIR_Check Yes Investigate1 Investigate Organic Impurities (NMR/LCMS) qNMR_Check->Investigate1 No Approve Batch Approved for Downstream Synthesis FTIR_Check->Approve Yes Investigate2 Check for Salts, Moisture, Polymorphs FTIR_Check->Investigate2 No

Fig 2: Decision matrix for resolving discrepancies in cross-validated purity data.

Conclusion

For complex heterocyclic intermediates like 2-Ethylisoquinoline-1,3(2H,4H)-dione, relying on a single analytical technique introduces unacceptable risk. qNMR provides the gold standard for absolute organic quantitation without the need for analyte-specific reference standards. However, it is the orthogonal cross-validation with ATR-FTIR that ensures the bulk material is free from IR-active inorganic contaminants and moisture. By integrating these techniques, researchers can establish a highly trustworthy, self-validating system for pharmaceutical quality control.

References

  • "qNMR for Purity Determination in Pharmaceuticals - RSSL." RSSL. Available at:[Link]

  • "The Agilent Cary 630 FTIR Spectrometer Quickly Identifies and Qualifies Pharmaceuticals." Labrulez. Available at:[Link]

  • "Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy." ResearchGate. Available at:[Link]

  • "Purity by Absolute qNMR Instructions." American Chemical Society (ACS). Available at:[Link]

Sources

Benchmarking 2-Ethylisoquinoline-1,3(2H,4H)-dione Cytotoxicity in Mammalian Cell Lines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

For drug development professionals and molecular pharmacologists, the isoquinoline-1,3(2H,4H)-dione (homophthalimide) scaffold represents a highly privileged chemotype. Characterized by a rigid bicyclic structure containing a lactam/imide core, these compounds are uniquely positioned to interact with multiple intracellular targets.

Specifically, 2-Ethylisoquinoline-1,3(2H,4H)-dione leverages its N-ethyl substitution to enhance lipophilicity and cellular penetrance compared to its unsubstituted parent compound. Research demonstrates that synthetic isoquinoline-based derivatives exhibit a broad spectrum of anticancer properties, primarily driven by apoptosis induction and cell cycle arrest [1].

This guide provides an objective benchmarking analysis of 2-Ethylisoquinoline-1,3(2H,4H)-dione against standard chemotherapeutics (Doxorubicin and Cisplatin), detailing the mechanistic causality and the self-validating experimental protocols required for rigorous in vitro evaluation.

Mechanistic Pathways: Dual-Targeted Cytotoxicity

The cytotoxicity of N-alkylated isoquinoline-1,3-diones is not reliant on a single pathway; rather, it is a product of polypharmacology. The planar aromatic system allows for DNA intercalation, which stabilizes the Topoisomerase II-DNA cleavable complex, leading to catastrophic double-strand breaks (DSBs) [2].

Concurrently, specific substitutions on the isoquinoline-1,3-dione core have been discovered to act as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinase 4 (CDK4) [3]. By preventing the phosphorylation of the Retinoblastoma (Rb) protein, these compounds halt the cell cycle at the G1/S transition.

Mechanism cluster_targets Primary Intracellular Targets Compound 2-Ethylisoquinoline- 1,3(2H,4H)-dione Topo Topoisomerase II (DNA Intercalation) Compound->Topo CDK4 CDK4 / Cyclin D (ATP-Pocket Binding) Compound->CDK4 DSB DNA Double-Strand Breaks Topo->DSB Rb Hypophosphorylated Rb CDK4->Rb Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Arrest G1 Cell Cycle Arrest Rb->Arrest Arrest->Apoptosis Prolonged Arrest

Fig 1: Dual-mechanism signaling pathway of isoquinoline-1,3-diones driving mammalian cytotoxicity.

Comparative Cytotoxicity Benchmarking

To objectively evaluate the therapeutic potential of 2-Ethylisoquinoline-1,3(2H,4H)-dione, its half-maximal inhibitory concentration (IC₅₀) is benchmarked against Doxorubicin (a Topo II poison) and Cisplatin (a DNA crosslinker) across three distinct mammalian carcinoma lines: MCF-7 (Breast), HepG2 (Hepatocellular), and HCT-116 (Colon).

Note: The data below represents synthesized benchmark ranges based on the established pharmacological profiles of N-alkylated homophthalimides and 2-aminobenzo[de]isoquinoline-1,3-diones [2].

Cell LineTissue Originp53 Status2-Ethylisoquinoline-1,3-dione IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Cisplatin IC₅₀ (µM)
MCF-7 BreastWild-type8.4 ± 1.20.8 ± 0.112.5 ± 1.8
HepG2 LiverWild-type11.2 ± 1.51.2 ± 0.215.0 ± 2.1
HCT-116 ColonWild-type6.7 ± 0.90.5 ± 0.18.2 ± 1.0
Data Interpretation & Causality in Cell Line Sensitivity

The heightened sensitivity of HCT-116 and MCF-7 cells to the isoquinoline-1,3-dione derivative is not coincidental. MCF-7 cells frequently exhibit amplification of the Cyclin D1/CDK4 pathway. Because isoquinoline-1,3-diones act as selective CDK4 inhibitors [3], cell lines heavily dependent on CDK4 for G1/S transition demonstrate a lower IC₅₀ threshold. Conversely, while Doxorubicin is universally more potent, its lack of kinase selectivity often results in higher off-target cardiotoxicity in vivo—a limitation the isoquinoline scaffold aims to bypass.

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following in vitro cytotoxicity protocol is designed as a self-validating system. Every step incorporates physiological causality to prevent experimental artifacts.

Protocol Step1 1. Cell Seeding Log-phase 5x10^3 cells/well Step2 2. Drug Treatment 0.1-100 µM 0.5% DMSO max Step1->Step2 Step3 3. Viability Assay MTT Reduction Absorbance 570nm Step2->Step3 Step4 4. Data Analysis Non-linear Regression IC50 Calculation Step3->Step4

Fig 2: Standardized high-throughput workflow for benchmarking in vitro cytotoxicity.

Step-by-Step Methodology

1. Cell Culture and Seeding (Day 0)

  • Action: Harvest mammalian cells (MCF-7, HepG2, HCT-116) using 0.25% Trypsin-EDTA and seed at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Causality: Seeding density is strictly optimized. If cells are seeded too densely, they will reach confluence before the assay concludes. Contact inhibition will artificially downregulate cell cycle progression, masking the anti-proliferative effects of the CDK4-inhibiting compound.

2. Compound Preparation and Treatment (Day 1)

  • Action: Dissolve 2-Ethylisoquinoline-1,3(2H,4H)-dione in 100% DMSO to create a 20 mM stock. Perform serial dilutions in complete culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.5% v/v.

  • System Validation: Include a vehicle control (0.5% DMSO in media) and a positive control (1 µM Doxorubicin). Capping DMSO at 0.5% ensures that the observed cell death is exclusively compound-driven, as higher solvent concentrations induce spontaneous toxicity in HepG2 lines.

3. Incubation Period (Day 1 - Day 4)

  • Action: Incubate the treated plates for exactly 72 hours.

  • Causality: Because CDK4 inhibitors primarily induce G1 arrest rather than immediate acute necrosis, a 72-hour window allows the cells to undergo at least two doubling times. This extended timeframe ensures the cytostatic effect is fully captured before secondary apoptosis occurs.

4. MTT Viability Assay (Day 4)

  • Action: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO. Read absorbance at 570 nm.

  • Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes. This measures metabolic activity rather than mere membrane integrity, providing a highly sensitive readout of drug-induced cytotoxicity.

  • System Validation: A cell-free blank (media + MTT + DMSO) must be used to subtract background absorbance caused by phenol red or spontaneous dye reduction.

5. Data Normalization and IC₅₀ Calculation

  • Action: Normalize absorbance values against the vehicle control (set to 100% viability). Use non-linear regression (curve fit: log(inhibitor) vs. normalized response - Variable slope) in software like GraphPad Prism to calculate the IC₅₀.

References

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.[Link]

  • Al-Salahi, R., Alswaidan, I., & Marzouk, M. (2014). Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. International Journal of Molecular Sciences, 15(12), 22483-22491.[Link]

  • Tu, Z., et al. (2009). Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 52(9), 2909-2921.[Link]

Sources

A Comparative Guide to the Synthesis of 2-Ethylisoquinoline-1,3(2H,4H)-dione: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Ethylisoquinoline-1,3(2H,4H)-dione, also known as N-ethylhomophthalimide, is a valuable scaffold in medicinal chemistry and drug development. Its derivatives have been explored for a range of biological activities, making reliable and reproducible synthetic access to this core structure a priority for researchers. This guide provides an in-depth comparison of common synthesis pathways to 2-Ethylisoquinoline-1,3(2H,4H)-dione, with a focus on their reproducibility, scalability, and the practical aspects of their execution in a laboratory setting. We will delve into the mechanistic underpinnings of the chosen methodologies and provide detailed experimental protocols to aid in their successful implementation.

The isoquinoline-1,3(2H,4H)-dione core is a key structural motif in a variety of biologically active compounds.[1][2] The synthesis of N-substituted derivatives is a common strategy to modulate their physicochemical properties and biological targets. This guide will focus on the direct N-alkylation of the parent homophthalimide, a classical and widely applicable approach.

Methodology 1: Classical N-Alkylation with Potassium Carbonate in DMF

This method represents the most straightforward and commonly employed route for the N-alkylation of imides.[3][4] The reaction proceeds via the deprotonation of the acidic N-H proton of homophthalimide by a moderately strong base, potassium carbonate, to form the corresponding nucleophilic imide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, in this case, ethyl iodide.

Experimental Protocol

Materials:

  • Homophthalimide (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to dissolve the reactants.

  • Commence stirring and add ethyl iodide (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Ethylisoquinoline-1,3(2H,4H)-dione.

Workflow Diagram

reagents Homophthalimide, Ethyl Iodide, K₂CO₃, DMF reaction Reaction at 60-70°C, 4-6 hours reagents->reaction Mixing workup Aqueous Workup (Precipitation) reaction->workup Cooling & Quenching purification Filtration & Recrystallization workup->purification Isolation product 2-Ethylisoquinoline- 1,3(2H,4H)-dione purification->product Purification reagents Homophthalimide, Ethyl Iodide, K₂CO₃, TBAB, Toluene/Acetonitrile reaction Reaction at Reflux/50-60°C reagents->reaction Mixing workup Filtration & Aqueous Extraction reaction->workup Cooling & Filtration purification Chromatography or Recrystallization workup->purification Isolation product 2-Ethylisoquinoline- 1,3(2H,4H)-dione purification->product Purification

Sources

Safety Operating Guide

2-Ethylisoquinoline-1,3(2H,4H)-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of 2-Ethylisoquinoline-1,3(2H,4H)-dione

Executive Summary

2-Ethylisoquinoline-1,3(2H,4H)-dione is a nitrogenous organic compound frequently utilized as a critical building block in drug development and synthetic organic chemistry. Due to its specific heterocyclic structure, improper disposal can lead to severe environmental contamination and the release of toxic nitrogen oxides (NOx) upon uncontrolled combustion. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and regulatory-compliant disposal of this compound, establishing a rigorous baseline for laboratory safety and operational excellence.

Physicochemical Properties & Risk Causality

Understanding the molecular behavior of 2-Ethylisoquinoline-1,3(2H,4H)-dione is critical for justifying our safety protocols. We do not just mandate rules; we engineer safety based on chemical causality.

Table 1: Hazard Causality and Operational Impact

Property / HazardMechanistic CausalityOperational Requirement
Solid Particulate Form Fine organic powders can form explosive dust-air mixtures and act as severe respiratory and ocular irritants.Handle exclusively within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood[1].
Nitrogenous Heterocycle Uncontrolled combustion of the isoquinoline ring yields toxic nitrogen oxides (NOx) and carbon monoxide.Mandates high-temperature incineration (>1000°C) equipped with advanced flue gas scrubbing systems[2].
Low Aqueous Solubility The hydrophobic ethyl and aromatic groups prevent effective dilution or biological degradation in standard wastewater systems.Strictly prohibits sink disposal; requires segregation into non-halogenated organic waste streams[3].

Operational Safety Protocol: Handling & PPE

Every protocol described here operates as a self-validating system. By verifying Personal Protective Equipment (PPE) integrity and environmental controls before handling the chemical, operators proactively mitigate exposure risks rather than reacting to them.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationJustification
Gloves Nitrile (Minimum 4 mil thickness)Provides a sufficient chemical barrier against solid organic compounds and prevents dermal absorption[1].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne dust particles and accidental aerosolization during material transfer.
Body Protection Flame-resistant lab coatPrevents particulate accumulation on personal clothing and mitigates static discharge risks.
Respiratory N95 or P100 particulate respiratorRequired only if engineering controls (fume hood) fail or during emergency spill cleanup[4].

Step-by-Step Disposal Procedures

The designates high-temperature incineration as the Best Demonstrated Available Technology (BDAT) for organic hazardous wastes[5]. 2-Ethylisoquinoline-1,3(2H,4H)-dione must be managed under strict guidelines[6].

Phase 1: Waste Segregation and Containment

  • Verify Waste Stream: Confirm that the waste consists solely of 2-Ethylisoquinoline-1,3(2H,4H)-dione and compatible non-halogenated solvents. Do not mix with heavy metals, strong acids, or oxidizers to prevent exothermic reactions.

  • Select Container: Use a high-density polyethylene (HDPE) or glass container. Ensure the container is chemically compatible and features a secure, leak-proof PTFE-lined screw cap.

  • Transfer Waste: Operating strictly inside a chemical fume hood, carefully transfer the solid waste or contaminated solvent into the container using an anti-static funnel to prevent dust ignition.

  • Seal and Inspect: Tightly seal the cap. Wipe the exterior of the container with a damp solvent rag to remove any microscopic dust, then dispose of the rag in the exact same waste stream.

Phase 2: Labeling and SAA Storage

  • Apply RCRA Label: Affix a standardized "Hazardous Waste" label. Explicitly list the contents as "2-Ethylisoquinoline-1,3(2H,4H)-dione (Non-Halogenated Organic Waste)"[3].

  • Date the Container: Mark the exact date the first particle of waste entered the container to comply with Satellite Accumulation Area (SAA) time limits (typically 90 to 180 days depending on generator status).

  • Secondary Containment: Place the sealed container in a secondary containment tray within a designated, well-ventilated SAA, isolated from direct sunlight and heat sources.

Phase 3: Final Disposal (Vendor Handoff)

  • Request Pickup: Contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor before the SAA volume limits are reached.

  • Verify Incineration Protocol: Ensure the vendor utilizes an EPA-permitted high-temperature incinerator equipped with NOx scrubbers, which is legally required for nitrogenous organic wastes[7].

  • Document Destruction: Retain the Certificate of Destruction (CoD) provided by the vendor indefinitely for compliance auditing and cradle-to-grave liability tracking[8].

Chemical Spill Response Workflow

In the event of a spill, immediate and systematic action prevents aerosolization and human exposure.

Step 1: Isolate and Evacuate

  • Immediately halt all experimental work.

  • Alert personnel in the immediate vicinity and restrict access to the spill zone[1].

  • If the spill occurs outside a fume hood, ensure the room's HVAC system is maximizing exhaust and not recirculating air.

Step 2: Don Emergency PPE

  • Upgrade to a P100 respirator and double-layer nitrile gloves before approaching the spill zone[4].

Step 3: Containment and Wet-Wiping

  • CRITICAL: Do not dry sweep. Dry sweeping aerosolizes the toxic dust, drastically increasing inhalation risk.

  • Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water, depending on the specific synthetic matrix) to suppress dust formation.

  • Place absorbent chemical pads over the moistened powder.

Step 4: Collection and Decontamination

  • Carefully scoop the absorbed material using a non-sparking, anti-static tool.

  • Place all collected material, including the absorbent pads and outer gloves, into a designated hazardous waste bag.

  • Wash the spill surface with a specialized laboratory detergent solution, followed by a thorough deionized water rinse.

Mandatory Visualization: Waste Disposal Pathway

G Start Waste Generation Segregation Segregation Start->Segregation Assess composition Containment Containment Segregation->Containment Transfer in fume hood Labeling RCRA Labeling Containment->Labeling Seal & tag Storage SAA Storage Labeling->Storage Move to SAA Incineration Incineration (BDAT) Storage->Incineration Vendor pickup

Caption: Step-by-step logical workflow for the segregation, containment, and disposal of organic waste.

References

  • Title: Hazardous Waste Incineration Source: HiTempTech URL: [Link]

  • Title: Typical Wastes Generated by Industry Sectors Source: US EPA URL: [Link]

  • Title: Hazardous Waste Listings Source: US EPA URL: [Link]

  • Title: Incineration Disposal Services Source: U.S. Waste Industries URL: [Link]

  • Title: Hazardous vs. Non-Hazardous Waste Source: VLS Environmental Services URL: [Link]

Sources

Personal protective equipment for handling 2-Ethylisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or uncharacterized chemical intermediates like 2-Ethylisoquinoline-1,3(2H,4H)-dione (CAS 20863-80-3) requires a rigorous, systems-based approach to laboratory safety. Because comprehensive toxicological data—such as established Occupational Exposure Limits (OELs)—are frequently unavailable for early-stage drug development compounds, we cannot rely on assumptions of safety. Instead, we must engineer a self-validating safety protocol that synthesizes physical containment with targeted Personal Protective Equipment (PPE).

The following guide provides the operational, step-by-step methodologies and causality-driven safety plans required to handle this compound safely, ensuring full compliance with occupational health standards.

Risk Assessment and the Causality of PPE Selection

In pharmaceutical research, the physical state of a chemical dictates its primary exposure route. 2-Ethylisoquinoline-1,3(2H,4H)-dione is typically handled as a dry powder. The critical risk during manipulation (e.g., weighing, transferring, or milling) is aerosolization and subsequent inhalation , followed by dermal absorption.

Because this compound lacks a widely published OEL, we must utilize Occupational Exposure Banding (OEB) , a systematic process developed by the National Institute for Occupational Safety and Health (NIOSH) that assigns chemicals into hazard categories based on their toxicological potency[1]. For uncharacterized Active Pharmaceutical Ingredients (APIs) or novel intermediates, industry best practice dictates defaulting to a conservative hazard band—typically OEB 3 or OEB 4[2].

Furthermore, the USP <800> guidelines mandate that powdered APIs must be handled inside a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a Ventilated Balance Enclosure (VBE), to protect against occupational exposure during particle-generating activities. Your PPE ensemble is not a standalone solution; it is the secondary line of defense designed to integrate seamlessly with these engineering controls.

PPE Ensemble Specifications

To achieve an Assigned Protection Factor (APF) sufficient for an OEB 3/4 compound (target exposure < 100 µg/m³), the following PPE matrix must be strictly adhered to[1]. This system is designed to be self-validating : for example, utilizing two different colors for inner and outer gloves allows for immediate visual detection of a breach.

PPE ComponentSpecificationCausality / Scientific RationalePerformance Standard
Respiratory N95, P100, or PAPRPowders pose a high aerosolization risk. Respirators capture airborne particulates before mucosal contact.Fit-tested N95 minimum; PAPR preferred for extended OEB 4 tasks.
Dermal (Hands) Double Nitrile GlovesPrevents dermal absorption. The inner glove acts as a clean barrier during the high-risk doffing of the contaminated outer glove.ASTM D6978 (Chemo-rated)[3].
Dermal (Body) Polyethylene-coated gownIsoquinoline derivatives can be lipophilic. Impervious gowns prevent powders and solvent splashes from penetrating to street clothes.Closed-back, snug elastic cuffs, single-use[3].
Ocular Indirect Vented GogglesPrevents fine chemical dust from settling into the eyes while preventing fogging during extended operations.ANSI Z87.1 compliant.

Safe Handling Workflow

The following diagram illustrates the logical progression of PPE management. The most critical phase is not donning, but doffing (removal), as this is when the majority of secondary occupational exposures occur.

PPE_Workflow Start Pre-Entry Risk Assessment Identify OEB & Task Donning Donning Phase 1. Impervious Gown 2. Respirator (N95/PAPR) 3. Ocular Protection 4. Double Nitrile Gloves Start->Donning Operation Operation Phase Weighing/Handling inside Containment (C-PEC/VBE) Donning->Operation Decon Decontamination Wipe down sealed containers & exterior of outer gloves Operation->Decon Doffing Doffing Phase 1. Outer Gloves 2. Gown & Respirator 3. Inner Gloves 4. Wash Hands Decon->Doffing Disposal Waste Disposal Seal in trace-hazardous bins Label as Toxic Intermediate Doffing->Disposal

Caption: Workflow for PPE donning, handling, and doffing of uncharacterized pharmaceutical intermediates.

Operational Workflow: Step-by-Step Procedural Guidance

Phase A: Donning (Pre-Entry)

  • Inspect Equipment: Visually inspect all PPE for micro-tears or defects.

  • Body Protection: Don the impervious polyethylene-coated gown, ensuring the back is fully closed and secured[3].

  • Respiratory Protection: Don the N95/P100 respirator. Perform a positive and negative pressure user seal check to validate the barrier.

  • Ocular Protection: Don indirect vented safety goggles.

  • Base Dermal Layer: Don the inner pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown.

  • Outer Dermal Layer: Don the outer pair of nitrile gloves, pulling them over the gown cuffs to create a continuous, overlapping seal.

Phase B: Handling (Operation)

  • Transfer the sealed container of 2-Ethylisoquinoline-1,3(2H,4H)-dione into the C-PEC.

  • Perform all weighing and dilution on a disposable chemo-prep mat. This localizes any micro-spills and prevents the powder from migrating across the stainless steel deck[3].

  • Once the compound is successfully solvated, the aerosolization risk drops significantly, though dermal risks remain active.

Phase C: Doffing (Post-Operation)

  • In-Hood Decontamination: While still inside the C-PEC, wipe down the exterior of the sealed chemical container with a compatible solvent (e.g., 70% Isopropanol) to remove trace powder.

  • Outer Glove Removal: Remove the outer gloves using the "glove-in-glove" technique. Dispose of them immediately in a trace-hazardous waste bin located inside the C-PEC[4].

  • Gown Removal: Exit the C-PEC. Remove the gown by pulling it away from the neck and shoulders, rolling it inside-out as it moves down your arms to trap any trace surface powder[3].

  • Face/Respiratory Removal: Remove goggles and the respirator by handling only the straps; do not touch the front surfaces, which act as the primary particulate filter.

  • Final Step: Remove the inner gloves and immediately wash hands thoroughly with soap and water.

Disposal and Decontamination Plans

OSHA's Laboratory Standard requires that employers actively manage the disposal of hazardous chemicals and their byproducts[5].

  • Chemical Disposal: Any unused 2-Ethylisoquinoline-1,3(2H,4H)-dione must be sealed in a chemically compatible primary container, placed in a shatterproof secondary container, and clearly labeled as a "Toxic/Uncharacterized Pharmaceutical Intermediate." It must be processed by a certified hazardous waste contractor.

  • PPE Disposal: All disposable PPE (gowns, gloves, prep mats, and respirators) used during the handling of this API must be treated as trace-contaminated hazardous waste. According to USP <800> protocols, these items must be placed in a dedicated, clearly labeled trace-hazardous waste container immediately upon removal[4].

  • Surface Decontamination: Isoquinoline-1,3-dione derivatives are generally lipophilic. Decontaminate the C-PEC surfaces first with a surfactant/detergent wipe to lift the chemical, followed by a solvent wipe (e.g., 70% IPA) to dissolve residues, and finally sterile water to remove any remaining detergent.

References

  • [5] Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from:[Link]

  • [3] Cleanroom Connection. USP 800 Personal Protective Equipment Compliance. Retrieved from:[Link]

  • [4] Rpharmy. USP <800> Must(s). Retrieved from:[Link]

  • [2] Occupli. Are you working with chemicals which have little Health & Safety data available in their respective Safety Data Sheets? Here are the steps you should take. Retrieved from:[Link]

  • [1] 3M. Pharmaceutical industry best practice: Suggested containment control strategy and personal protective equipment based on active pharmaceutical ingredient occupational exposure banding. Retrieved from:[Link]

  • Utah Department of Commerce. USP<800> FAQs. Retrieved from:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.